molecular formula C8H6ClF3N2OS B109571 Riluzole hydrochloride

Riluzole hydrochloride

Numéro de catalogue: B109571
Poids moléculaire: 270.66 g/mol
Clé InChI: QEAOELIJQRYJJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Neuroprotective agent with anticonvulsant, sedative, anxiolytic, anti-ischemic and anesthetic properties. Inhibits glutamate release, enhances glutamate uptake, blocks voltage-dependent Na+ channels, antagonises NMDA receptors and inhibits GABA uptake. Reported to offer neuroprotection and some therapeutic potential for amyotrophic lateral sclerosis and Huntingdon's disease.>Riluzole is a benzothiazole derivative with anti-excitotoxic effects that acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels (ED50 = 2.3 μM). Riluzole suppresses glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg. Formulations containing riluzole have been explored as therapeutics for slowing disease progression of amyotrophic lateral sclerosis.>Riluzole is a benzothiazole derivative with anti-excitotoxic effects that acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na Riluzole suppresses glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg. Riluzole has been explored as a therapeutic for slowing disease progression of amyotrophic lateral sclerosis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAOELIJQRYJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Foundational Neuroprotective Mechanisms of Riluzole Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Riluzole (2-amino-6-trifluoromethoxy benzothiazole) is a neuroprotective agent, first approved by the U.S. Food and Drug Administration (FDA) in 1995 for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] While its clinical efficacy in extending survival for ALS patients is modest, the foundational research into its mechanisms of action has provided significant insights into the pathways of neuronal injury and protection.[1][4] This technical guide delves into the core molecular and cellular mechanisms underlying Riluzole's neuroprotective effects, summarizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the critical pathways and workflows. The primary mechanism of Riluzole is centered on the modulation of glutamatergic neurotransmission, a key pathway implicated in excitotoxic neuronal death in various neurodegenerative diseases and acute central nervous system (CNS) injuries.[5][6][7]

Core Mechanisms of Neuroprotective Action

Riluzole's neuroprotective profile is multifaceted, stemming from its ability to influence several key components of neuronal function, primarily aimed at reducing glutamate-induced excitotoxicity.[5][8]

1. Inhibition of Presynaptic Glutamate Release The most well-established mechanism of Riluzole is its ability to inhibit the release of glutamate from presynaptic terminals.[5][9][10] This action is primarily achieved through the blockade of voltage-gated sodium channels.[5][11]

  • Sodium Channel Blockade: Riluzole preferentially blocks persistent and tetrodotoxin-sensitive (TTX-sensitive) voltage-gated sodium channels, particularly those associated with damaged neurons.[2][12] By stabilizing the inactivated state of these channels, Riluzole reduces neuronal hyperexcitability and dampens the propagation of action potentials that trigger neurotransmitter release.[1][13] Some studies suggest its specific target is the α-subunit of the channel.[12] This leads to a significant reduction in the presynaptic release of glutamate.[5]

2. Modulation of Postsynaptic Glutamate Receptors Riluzole also acts on postsynaptic glutamate receptors, further mitigating excitotoxic downstream signaling. It has been shown to be a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) and kainate receptors.[2][5] By blocking these ionotropic receptors, Riluzole prevents the excessive influx of Ca²⁺ into the postsynaptic neuron, a critical step in the excitotoxic cascade that leads to mitochondrial dysfunction, activation of apoptotic pathways, and eventual cell death.[5][8]

3. Potentiation of Glutamate Uptake Several studies suggest that Riluzole can enhance the clearance of glutamate from the synaptic cleft by stimulating the activity of excitatory amino acid transporters (EAATs), such as EAAT1 and EAAT2 (also known as GLAST and GLT-1, respectively).[4][7][14] By facilitating the re-uptake of glutamate into glial cells, Riluzole helps to lower extracellular glutamate concentrations, thereby reducing receptor activation.[7]

4. Modulation of Other Ion Channels and Intracellular Signaling Beyond its primary effects on sodium channels and glutamate receptors, Riluzole influences other ion channels and signaling pathways that contribute to its overall neuroprotective profile.

  • Calcium and Potassium Channels: Riluzole can inhibit certain voltage-gated Ca²⁺ channels and modulate voltage-gated K⁺ channels, which helps to stabilize neuronal membranes and reduce overall excitability.[1][5][15]

  • Protein Kinase C (PKC) Inhibition: In some models, Riluzole has been shown to inhibit PKC, which can modulate presynaptic NMDA receptors that facilitate glutamate release.[16]

  • Cell Survival Pathways: Riluzole may activate intracellular signaling pathways involved in cellular survival and stress responses, such as the Akt pathway and the Heat Shock Factor 1 (HSF1) pathway, which can upregulate the expression of protective proteins like Brain-Derived Neurotrophic Factor (BDNF).[5][17]

Riluzole_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole_pre Riluzole Na_Channel Voltage-Gated Na+ Channel Riluzole_pre->Na_Channel Inhibits Action_Potential Action Potential Propagation Na_Channel->Action_Potential Mediates Glutamate_Vesicle Glutamate Vesicle Action_Potential->Glutamate_Vesicle Triggers Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA/Kainate Receptor Glutamate->NMDA_Receptor Activates EAAT Glutamate Transporter (EAAT) EAAT->Glutamate Uptake Riluzole_uptake Riluzole Riluzole_uptake->EAAT Potentiates Riluzole_post Riluzole Riluzole_post->NMDA_Receptor Inhibits Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity

Caption: Riluzole's multifaceted neuroprotective signaling pathways.

Quantitative Data from Foundational Studies

The neuroprotective efficacy of Riluzole has been quantified across numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Neuroprotective Effects of Riluzole

Experimental ModelInsult/ChallengeRiluzole ConcentrationKey Quantitative OutcomeReference
Rat Cortical SlicesOxygen-Glucose Deprivation (Ischemia)10-100 µMPrevented irreversible depression of field potential; Reduced number of dead cells.[18]
Cultured Spinal NeuronsGlutamate Excitotoxicity0.1 - 1.0 µMDose-dependent inhibition of neuronal firing frequency.[1]
Rat Primary Neuronal CultureGlutamate (0-1 mM) + Glycine (50 µM)1 µMPromoted cell survival under glutamate excitotoxic stress.[19]
Crayfish Neuromuscular JunctionGlutamate (20 mM)50 µMPrevented the loss of excitatory postsynaptic potentials (EPSPs).[20]
Neonatal Rat Hypoglossal MotoneuronsSpontaneous Glutamatergic Currents10 µMFully inhibited persistent sodium current; Partially depressed Ca²⁺ current.[16]

Table 2: Summary of In Vivo Neuroprotective Effects of Riluzole

Animal ModelInjury/Disease ModelDosing RegimenKey Quantitative Outcome(s)Reference
SOD-1 G93A Transgenic MouseAmyotrophic Lateral Sclerosis (ALS)Not specifiedReduced persistent Na⁺ current by 46%.[12]
Wistar RatsCompressive Spinal Cord Injury (C7-T1)5 mg/kg IP (15 min post-injury)Significantly enhanced residual tissue area and locomotor recovery.[21]
Mongolian GerbilGlobal Cerebral Ischemia4-8 mg/kg IP (multiple doses)Significantly reduced slow-wave EEG activity post-ischemia.[22]
Fischer RatsFocal Cerebral Ischemia (MCAO)8 mg/kg IP (30 min & 24.5h post-occlusion)Significantly reduced the volume of infarcted cortex.[22]
RatsCardiac Arrest-Induced Hypoxia4-12 mg/kg IPDose-dependently attenuated seizures; Prevented neuronal degeneration in hippocampus.[13]
6-OHDA Rat ModelParkinson's Disease8 mg/kg (pre- and post-lesion)Significantly reduced loss of tyrosine hydroxylase (TH) positive neurons.[23]

Table 3: Clinical Trial Data on Riluzole in ALS

Study/AnalysisPatient PopulationDosingKey Quantitative Outcome(s)Reference
Cochrane Review (Meta-Analysis)1477 people with ALS100 mg/day9% gain in the probability of surviving one year; Prolongs median survival by 2-3 months.[2][4]
Trial 1155 patients (sporadic or familial ALS)50 mg twice dailyExtended median time to death or tracheostomy by ~3 months (532 vs 449 days).[3]
Two RCTs (Meta-Analysis)>1,100 patients with ALS50, 100, 200 mg/dayHR for survival 0.80 (p=0.013); Median survival difference of 1.7 months.[24]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Protocol: Oxygen-Glucose Deprivation (OGD) in Organotypic Cortical Slices

This protocol is designed to model ischemic conditions in vitro to test the neuroprotective effects of compounds like Riluzole.[18]

  • Slice Preparation:

    • Wistar rats (15-20 days old) are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF).

    • Coronal cortical slices (400 µm thick) are cut using a vibratome.

    • Slices are transferred to an interface-type recording chamber and continuously perfused with oxygenated ACSF at 34°C for at least 1 hour to stabilize.

  • Electrophysiological Recording:

    • A stimulating electrode is placed in layer V of the cortex, and a recording electrode is placed in layer II/III to record cortico-cortical field potentials.

    • Stable baseline synaptic responses are recorded for 15-20 minutes.

  • OGD (Ischemic) Insult:

    • The perfusion medium is switched to an ACSF solution lacking glucose and bubbled with 95% N₂/5% CO₂.

    • This "ischemic" condition is maintained for 5 minutes.

    • After the insult, the perfusion is switched back to the standard oxygenated, glucose-containing ACSF for a 60-minute recovery period.

  • Riluzole Treatment:

    • In the treatment group, Riluzole (e.g., 50 µM) is added to the ACSF 20 minutes prior to the OGD insult and is maintained throughout the insult and recovery periods.

    • The control group receives the vehicle.

  • Assessment of Neuroprotection:

    • Electrophysiology: The amplitude of the field potential is measured throughout the experiment. Neuroprotection is quantified by the degree of recovery of the field potential amplitude in the Riluzole-treated group compared to the irreversible depression seen in the control group.

    • Histology: After the experiment, slices are incubated with Trypan Blue, a vital stain that enters and stains dead or dying cells. The number of stained cells in a defined cortical area is counted under a microscope to quantify neuronal death.

InVitro_Workflow cluster_prep Slice Preparation cluster_exp Experiment cluster_analysis Analysis p1 Anesthetize & Decapitate Rat p2 Extract Brain p1->p2 p3 Cut 400µm Cortical Slices p2->p3 p4 Stabilize in ACSF (1 hr) p3->p4 e1 Record Baseline Field Potentials (20 min) p4->e1 e2 Pre-treat with Riluzole or Vehicle (20 min) e1->e2 e3 Induce OGD (5 min) (No Glucose, 95% N2) e2->e3 e4 Re-oxygenation & Recovery in normal ACSF (60 min) e3->e4 a1 Measure Field Potential Amplitude Recovery e4->a1 a4 Compare Riluzole vs. Vehicle a1->a4 a2 Stain with Trypan Blue a3 Count Stained (Dead) Cells a2->a3 a3->a4

Caption: Experimental workflow for an in vitro OGD neuroprotection assay.
In Vivo Protocol: Compressive Spinal Cord Injury (SCI) in Rats

This protocol describes a common model to assess the neuroprotective and functional benefits of Riluzole following traumatic SCI.[21]

  • Animal Model and Surgery:

    • Adult Wistar rats are anesthetized (e.g., with isoflurane).

    • A laminectomy is performed at the C7-T1 vertebral level to expose the spinal cord.

    • A compressive SCI is induced using a modified aneurysm clip with a defined closing force, which is applied to the dura for a set period (e.g., 1 minute).

    • The clip is removed, and the muscles and skin are sutured closed.

  • Drug Administration:

    • Animals are randomly assigned to treatment groups.

    • The Riluzole group receives an intraperitoneal (IP) injection of Riluzole (e.g., 5 mg/kg) dissolved in a vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin) at a specific time point post-injury (e.g., 15 minutes).

    • The control group receives an IP injection of the vehicle only.

    • Subsequent doses may be administered over several days.[25]

  • Behavioral Assessment:

    • Functional neurological recovery is assessed weekly for a period of 6-7 weeks.

    • Locomotor function is scored using an open-field test like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, which evaluates hindlimb movements, coordination, and weight support.

  • Histological and Axonal Integrity Analysis (Endpoint):

    • At the end of the study period, animals are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • The spinal cord segment containing the injury epicenter is dissected.

    • Tissue Sparing: Cord sections are stained (e.g., with Luxol Fast Blue and H&E) to quantify the area of spared gray and white matter at the injury epicenter using digital morphometry.

    • Axonal Integrity: To assess the integrity of descending motor tracts, a retrograde tracer (e.g., Fluoro-Gold) is injected caudal to the injury site a week before the endpoint. The number of retrogradely labeled neurons in specific brain regions (e.g., the red nucleus) is then counted. An increase in labeled neurons in the Riluzole group indicates greater axonal preservation.

InVivo_Workflow cluster_assessment Post-Injury Assessment (Weeks 1-6) cluster_endpoint Endpoint Analysis (Week 7) start Adult Wistar Rat surgery Anesthesia & Laminectomy (C7-T1) start->surgery injury Induce Compressive Spinal Cord Injury surgery->injury treatment Randomize & Administer Riluzole or Vehicle (IP) injury->treatment assess_loop Weekly Behavioral Testing (BBB Locomotor Score) treatment->assess_loop e1 Perfuse & Dissect Spinal Cord assess_loop->e1 e2 Histology: Quantify Spared Tissue e4 Compare Riluzole vs. Vehicle e2->e4 e3 Retrograde Tracing: Count Labeled Neurons e3->e4

Caption: Experimental workflow for an in vivo SCI neuroprotection study.

Conclusion

The foundational studies on Riluzole hydrochloride have firmly established it as a neuroprotective agent with a multifaceted mechanism of action. Its primary ability to inhibit presynaptic glutamate release through the blockade of voltage-gated sodium channels is complemented by its modulation of postsynaptic glutamate receptors, enhancement of glutamate uptake, and influence on other ion channels and intracellular survival pathways. This complex pharmacology, demonstrated across a range of in vitro and in vivo models of neuronal injury, underscores its role in mitigating excitotoxicity. While its clinical application has been largely confined to providing a modest survival benefit in ALS, the wealth of preclinical data continues to make Riluzole a critical reference compound for the development of new neuroprotective strategies and a valuable tool for dissecting the molecular pathways of neurodegeneration.

References

Riluzole Hydrochloride's Effect on Voltage-Gated Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate interactions between riluzole hydrochloride and voltage-gated sodium channels (VGSCs). Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), exerts a significant portion of its therapeutic effects through the modulation of these critical ion channels. This document details the mechanism of action, quantitative effects on various sodium channel subtypes, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: State-Dependent and Preferential Inhibition

Riluzole's primary effect on VGSCs is a state-dependent inhibition, demonstrating a significantly higher affinity for the inactivated state of the channel over the resting state.[1][2][3] This mechanism allows for a targeted modulation of neuronal excitability, as the drug preferentially affects neurons that are depolarized or firing at high frequencies, conditions often associated with pathological states.

A key aspect of riluzole's action is its preferential inhibition of the persistent sodium current (INaP) over the transient sodium current (INaT) at therapeutic concentrations.[4][5][6] The persistent sodium current, a small, non-inactivating current, plays a crucial role in setting the resting membrane potential and promoting repetitive firing. By selectively inhibiting INaP, riluzole can reduce neuronal hyperexcitability without significantly affecting the generation of action potentials under normal physiological conditions.

Recent studies have proposed a "non-blocking modulation" mechanism for riluzole.[6] This model suggests that riluzole can bind to the channel and stabilize the inactivated state without physically occluding the pore, thereby allosterically inhibiting channel function. This is in contrast to traditional local anesthetics that physically block the ion conduction pathway.

Quantitative Data on Riluzole's Effect on VGSC Subtypes

The following tables summarize the half-maximal inhibitory concentrations (IC50) of riluzole on various voltage-gated sodium channel subtypes and current types. It is critical to note that these values are highly dependent on the experimental conditions, particularly the holding potential and the frequency of stimulation, due to the state-dependent nature of riluzole's binding.

Channel SubtypeCurrent TypeIC50 (µM)Cell TypeHolding PotentialStimulation FrequencyReference
Nav1.4 Tonic Block35.8 ± 4.2HEK293-120 mV0.1 Hz[7]
Phasic Block29.8 ± 3.1HEK293-120 mV10 Hz[7]
Nav1.5 Tonic Block2.3Cultured human skeletal muscle cells-80 mVNot specified[8]
Nav1.7 Tonic Block42.8 ± 11.2HEK293-120 mV0.1 Hz[7]
Phasic Block23.1 ± 4.9HEK293-120 mV10 Hz[7]
TTX-S Resting State90Rat DRG neuronsNot specifiedNot specified[1]
Inactivated State2Rat DRG neuronsNot specifiedNot specified[1]
TTX-R Resting State143Rat DRG neuronsNot specifiedNot specified[1]
Inactivated State3Rat DRG neuronsNot specifiedNot specified[1]
Current TypeIC50 (µM)Cell TypeExperimental ConditionsReference
Persistent (INaP) 2Rat cortical neuronsNot specified[4][6]
Persistent (INaP) 4.1Injured rat DRG neuronsNot specified

Note on other subtypes: Direct and comparable IC50 values for riluzole on Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.8, and Nav1.9 are not consistently available in the literature under standardized conditions. However, studies on TTX-sensitive (TTX-S) and TTX-resistant (TTX-R) channels provide insights. Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.6, and Nav1.7 are generally TTX-S, while Nav1.5, Nav1.8, and Nav1.9 are TTX-R. The differential block of TTX-S and TTX-R channels suggests subtype-specific interactions.[1] In silico docking studies have also suggested that riluzole interacts with key residues on the Nav1.6 channel.[9][10][11][12][13]

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the proposed mechanism of riluzole's interaction with voltage-gated sodium channels.

Figure 1: State-dependent binding of riluzole to VGSCs.

Non_Blocking_Modulation Comparison of a traditional pore blocker and riluzole's non-blocking modulation mechanism. cluster_channel Sodium Channel Pore cluster_drugs Drug Interaction Channel_Pore Extracellular Ion Conduction Pathway Intracellular Blocker Pore Blocker Blocker->Channel_Pore:pore Physical Occlusion Riluzole Riluzole (Non-blocking Modulator) Riluzole->Channel_Pore Allosteric Modulation (Stabilizes Inactivated State)

Figure 2: Non-blocking modulation vs. pore blockade.

Experimental Protocols

The following section details a representative experimental protocol for determining the IC50 of riluzole on a specific VGSC subtype (e.g., Nav1.x) heterologously expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch-clamp technique.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with Nav1.x and β-subunit cDNA Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Patching Whole-cell Patch Clamp Plating->Patching Voltage_Protocol Application of Voltage-Clamp Protocol Patching->Voltage_Protocol Drug_Application Perfusion of Riluzole (Increasing Concentrations) Voltage_Protocol->Drug_Application Data_Acquisition Recording of Sodium Currents Drug_Application->Data_Acquisition Current_Measurement Measurement of Peak Sodium Current Amplitude Data_Acquisition->Current_Measurement Dose_Response Construction of Dose-Response Curve Current_Measurement->Dose_Response IC50_Calculation Calculation of IC50 Value Dose_Response->IC50_Calculation

Figure 3: Workflow for IC50 determination of riluzole.
Detailed Methodology: Whole-Cell Patch-Clamp Recording

  • Cell Culture and Transfection:

    • Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Co-transfect cells with plasmids encoding the desired human Nav1.x α-subunit and the human β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

    • 24 hours post-transfection, plate the cells onto glass coverslips for electrophysiological recording. Recordings are typically performed 48-72 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. The use of cesium salts helps to block endogenous potassium currents.

    • Riluzole Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal between the patch pipette and the membrane of a transfected cell (identified by fluorescence).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance and series resistance.

  • Voltage-Clamp Protocol and Data Acquisition:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

    • To measure the tonic block, apply a depolarizing voltage step (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit the peak sodium current.

    • To measure the use-dependent (phasic) block, apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).[7][14]

    • Record currents in the absence (control) and presence of increasing concentrations of riluzole. Allow for stable current inhibition at each concentration before recording.

    • Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current for each riluzole concentration.

    • Normalize the peak current amplitude at each concentration to the control (drug-free) amplitude.

    • Plot the normalized current as a function of the riluzole concentration.

    • Fit the dose-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

This guide provides a foundational understanding of the complex interaction between this compound and voltage-gated sodium channels. The preferential, state-dependent inhibition of these channels, particularly the persistent sodium current, is a cornerstone of its neuroprotective mechanism. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

References

Initial Clinical Trial Findings for Riluzole Hydrochloride in Amyotrophic Lateral Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical trial findings for Riluzole hydrochloride in the treatment of Amyotrophic Lateral Sclerosis (ALS). It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and the underlying proposed mechanisms of action.

Core Findings from Seminal Trials

The initial approval and clinical use of Riluzole for ALS were primarily based on two pivotal, double-blind, placebo-controlled trials. These studies provided the first evidence that the progression of ALS could be pharmacologically influenced, albeit modestly.

Bensimon et al. (1994): The First Controlled Trial

This foundational study was the first to demonstrate a statistically significant, though modest, increase in survival for ALS patients treated with Riluzole.[1][2] The trial highlighted the potential of targeting glutamate excitotoxicity as a therapeutic strategy in ALS.[3]

Lacomblez et al. (1996): A Dose-Ranging Study

Following the initial positive results, a larger dose-ranging study was conducted to confirm the efficacy of Riluzole and determine the optimal dosage.[4][5] This trial substantiated the survival benefit and helped establish the 100 mg/day dose as the standard, offering the best risk-to-benefit ratio.[4]

Quantitative Data Summary

The quantitative outcomes from these initial trials are summarized below for direct comparison.

Table 1: Survival Analysis
TrialDosageFollow-upOutcome MeasureRiluzole GroupPlacebo Groupp-value
Bensimon et al. (1994) 100 mg/day12 monthsSurvival Rate74% (57/77)58% (45/78)0.014
End of Study (Median 573 days)Survival Rate49% (38/77)37% (29/78)0.046
Lacomblez et al. (1996) 100 mg/day18 monthsSurvival without Tracheostomy56.8% (134/236)50.4% (122/242)0.002 (adjusted)
Table 2: Subgroup Survival Analysis (Bensimon et al., 1994)
Onset TypeFollow-upOutcome MeasureRiluzole GroupPlacebo Groupp-value
Bulbar Onset 12 monthsSurvival Rate73% (11/15)35% (6/17)0.014
End of StudySurvival Rate53% (8/15)18% (3/17)0.013
Limb Onset 12 monthsSurvival Rate74%64%0.17
Table 3: Functional and Strength Measures
TrialOutcome MeasureRiluzole Group vs. Placebo Groupp-value
Bensimon et al. (1994) Deterioration of Muscle StrengthSignificantly slower deterioration0.028
Lacomblez et al. (1996) Functional ScalesNo significant difference-
Combined Analysis Bulbar and Limb FunctionSmall beneficial effect-
Muscle StrengthNo significant effect-

Experimental Protocols

A detailed understanding of the methodologies employed in these seminal trials is crucial for the critical evaluation of their findings.

Bensimon et al. (1994) Methodology
  • Study Design: A prospective, double-blind, placebo-controlled trial.[1]

  • Participants: 155 outpatients diagnosed with ALS.[1]

  • Inclusion Criteria: Patients with probable or definite ALS.

  • Intervention: Riluzole (100 mg per day) or placebo.[1]

  • Randomization: Stratified by the site of disease onset (bulbar or limbs).[1]

  • Primary Endpoints: Survival and the rate of change in functional status.[1]

  • Secondary Endpoint: Change in muscle strength.[1]

  • Analysis Timepoints: 12 months and at the end of the placebo-controlled period (median follow-up of 573 days).[1]

Lacomblez et al. (1996) Methodology
  • Study Design: A double-blind, placebo-controlled, multicenter trial.[4]

  • Participants: 959 patients with ALS.[6]

  • Inclusion Criteria: Patients with probable or definite ALS as defined by the El Escorial criteria, enrolled between December 1992 and November 1993.[7][8]

  • Intervention: Riluzole at doses of 50 mg, 100 mg, or 200 mg per day, or placebo.[6]

  • Primary Endpoint: Tracheostomy-free survival.[6]

  • Analysis: Drug effect on survival was assessed using the log-rank test and Cox's model for adjustments.[4]

  • Follow-up: Median follow-up of 18 months.[4]

Visualizing Workflows and Pathways

Experimental Workflow: Bensimon et al. (1994) & Lacomblez et al. (1996)

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Endpoints cluster_analysis Data Analysis P ALS Patient Population I Inclusion/Exclusion Criteria (e.g., Probable/Definite ALS) P->I R Randomization I->R Riluzole Riluzole (50, 100, or 200 mg/day) R->Riluzole Placebo Placebo R->Placebo FollowUp Follow-up Period (12-18 months) Riluzole->FollowUp Placebo->FollowUp Endpoints Primary & Secondary Endpoints (Survival, Functional Status, Muscle Strength) FollowUp->Endpoints Analysis Statistical Analysis (Log-rank test, Cox's model) Endpoints->Analysis

Caption: Generalized workflow for the initial Riluzole ALS clinical trials.

Proposed Signaling Pathway of Riluzole in ALS

Riluzole's neuroprotective effects are believed to be primarily mediated through the modulation of glutamatergic neurotransmission.[3][9][10] The excitotoxicity hypothesis in ALS posits that excessive glutamate leads to neuronal damage.[3]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channels Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Depolarization leads to Riluzole Riluzole Riluzole->Na_Channel Inhibits Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA/Kainate Receptors Glutamate->NMDA_Receptor Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Riluzole_Post Riluzole Riluzole_Post->NMDA_Receptor Blocks (Non-competitive)

Caption: Riluzole's proposed mechanism of action in mitigating glutamate excitotoxicity.

Conclusion

The initial clinical trials of this compound were a landmark in ALS research, establishing the first-ever approved therapy that demonstrated a survival benefit. While the effects were modest, these studies validated the glutamate excitotoxicity pathway as a viable therapeutic target. The data and methodologies from these trials have served as a foundation for subsequent research and the development of new therapeutic strategies for this devastating neurodegenerative disease. Real-world evidence gathered since these initial trials suggests that the survival benefit of Riluzole may be more substantial than what was observed in the controlled trial setting, with some studies indicating an extension of survival ranging from 6 to 19 months.[11]

References

The Preclinical Pharmacodynamics of Riluzole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riluzole hydrochloride, a benzothiazole derivative, is a neuroprotective agent with a complex pharmacodynamic profile. It is the first and one of the few drugs approved for the treatment of amyotrophic lateral sclerosis (ALS), a progressive and fatal neurodegenerative disease.[1] Its therapeutic efficacy is attributed to its multifaceted mechanism of action, primarily centered on the modulation of glutamatergic neurotransmission and neuronal excitability.[2][3] This in-depth technical guide synthesizes the current understanding of Riluzole's pharmacodynamics in preclinical models, providing a comprehensive resource for researchers and drug development professionals. We will delve into its molecular targets, cellular effects, and its efficacy in various animal models of neurological disorders, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanisms of Action

Riluzole's neuroprotective effects stem from its ability to influence several key components of neuronal signaling. The primary mechanisms identified in preclinical studies include the inhibition of voltage-gated sodium channels and the modulation of glutamate neurotransmission.[2][3]

Modulation of Voltage-Gated Sodium Channels

Riluzole has been shown to block voltage-gated sodium channels, preferentially binding to the inactivated state of the channel.[4] This action reduces neuronal hyperexcitability and is considered a key contributor to its neuroprotective and anticonvulsant properties.[5]

Attenuation of Glutamatergic Neurotransmission

Excessive glutamate can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative diseases.[6] Riluzole mitigates this by:

  • Inhibiting Glutamate Release: By blocking presynaptic sodium channels, Riluzole reduces the depolarization-evoked release of glutamate.[7]

  • Enhancing Glutamate Uptake: Studies in rat astrocyte cultures have shown that Riluzole can enhance the uptake of glutamate from the synaptic cleft, further reducing its extracellular concentration.[8]

  • Postsynaptic Receptor Modulation: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, although this action is considered less potent than its effects on sodium channels.[6][9]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the pharmacodynamic properties of this compound from various preclinical studies.

TargetParameterValueSpecies/ModelReference(s)
Voltage-Gated Sodium Channels
Persistent Na+ CurrentEC502 µMRat cortical neurons[5]
Slowly Inactivating Na+ CurrentEC501-2 µMRat suprachiasmatic nucleus neurons[10]
Voltage-Gated Na+ CurrentIC502.3 µMCultured differentiated human skeletal muscle cells[11]
Inactivated Sodium ChannelsKi0.2 µMRecombinant rat sodium channels in Xenopus oocytes[9]
Glutamate Receptors
NMDA ReceptorIC5018 µMXenopus oocytes expressing NMDA receptors[9]
Kainate ReceptorIC50167 µMXenopus oocytes expressing kainate receptors[9]

Table 1: In Vitro Inhibitory Concentrations of this compound

Preclinical ModelDosing RegimenOutcome MeasureResultReference(s)
Spinal Cord Injury (Rat) 2 mg/kg, twice daily for 10 daysMotor function recovery, SEP, lesion histologySignificant motor function recovery, reduced spinal cord infarct by 53%[12]
6 mg/kg, every 12 hours for 7 daysHistopathological examination (cavitation area)Significantly less cavitation area compared to control[13]
Cerebral Ischemia (Rodent) 8 mg/kg i.p.Glutamate release in a model of transient global cerebral ischemiaComplete suppression of ischemia-evoked glutamate surge[9]
8 mg/kg at 30 min and 24.5 h post-occlusionInfarct volume in a focal ischemia modelSignificantly reduced volume of infarcted cortex[14]
ALS (Transgenic Mouse) 22 mg/kg in drinking water from symptom onsetLifespan, motor performanceNo significant benefit on lifespan or motor decline[15]
Dose-ranging studyMotor function (nightly running in a wheel)Significantly preserved motor function[16]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental designs is crucial for a comprehensive understanding of Riluzole's preclinical pharmacodynamics.

Riluzole_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole_pre Riluzole Na_channel Voltage-Gated Na+ Channel Riluzole_pre->Na_channel Inhibits Glutamate_vesicle Glutamate Vesicles Na_channel->Glutamate_vesicle Depolarization-induced Ca2+ influx Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Glutamate Glutamate Glutamate_release->Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Kainate_receptor Kainate Receptor Glutamate->Kainate_receptor Glutamate_uptake Glutamate Uptake (Astrocyte) Riluzole_cleft Riluzole Riluzole_cleft->Glutamate_uptake Enhances Riluzole_post Riluzole Riluzole_post->NMDA_receptor Inhibits Riluzole_post->Kainate_receptor Inhibits Excitotoxicity Excitotoxicity NMDA_receptor->Excitotoxicity Kainate_receptor->Excitotoxicity

Caption: Riluzole's multifaceted mechanism of action on glutamatergic neurotransmission.

Preclinical_SCI_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_selection Select Adult Female Wistar-Albino Rats (250-300g) Anesthesia Anesthetize Animals Animal_selection->Anesthesia Laminectomy Perform Laminectomy at Thoracic Level Anesthesia->Laminectomy SCI_induction Induce Spinal Cord Injury (e.g., clip compression) Laminectomy->SCI_induction Randomization Randomize into Groups: - Riluzole - Vehicle Control SCI_induction->Randomization Drug_admin Administer Riluzole (e.g., 6 mg/kg IP, every 12h for 7 days) Randomization->Drug_admin Behavioral Behavioral Testing (e.g., BBB score) Drug_admin->Behavioral Electrophysiology Electrophysiology (Somatosensory Evoked Potentials) Drug_admin->Electrophysiology Histology Histological Analysis (Lesion volume, neuronal survival) Drug_admin->Histology

Caption: A generalized experimental workflow for preclinical evaluation of Riluzole in a rat model of spinal cord injury.

Detailed Experimental Protocols

Preclinical Model of Spinal Cord Injury (Rat)
  • Animal Model: Adult female Wistar-Albino rats weighing between 250-300g are commonly used.[13]

  • Injury Induction: Following anesthesia, a laminectomy is performed at the thoracic or cervical level. A standardized spinal cord injury is then induced using methods such as clip compression or a weight-drop device.

  • Drug Administration: Riluzole is typically dissolved in a vehicle solution and administered intraperitoneally (IP). A common dosing regimen involves an initial dose administered shortly after injury (e.g., 1 hour), followed by twice-daily injections for a period of 7 to 10 days. Dosages in rat models have ranged from 2 mg/kg to 8 mg/kg.[12][13][17]

  • Outcome Measures:

    • Behavioral Assessments: Locomotor function is often assessed using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

    • Electrophysiology: Somatosensory evoked potentials (SEPs) are recorded to evaluate the functional integrity of sensory pathways.

    • Histopathology: At the end of the study, spinal cord tissue is collected for histological analysis to quantify the lesion volume, neuronal loss, and white matter sparing.[12]

Preclinical Model of Amyotrophic Lateral Sclerosis (Transgenic Mouse)
  • Animal Model: Transgenic mice expressing a mutant human superoxide dismutase 1 (SOD1-G93A) are a widely used model of familial ALS.[16]

  • Drug Administration: Riluzole can be administered in the drinking water, with the concentration adjusted to achieve a target dose (e.g., 22 mg/kg/day). Treatment is typically initiated at the onset of disease symptoms.[15]

  • Outcome Measures:

    • Survival: The primary endpoint is often the lifespan of the animals.

    • Motor Function: Motor performance is assessed using tests such as the rotarod test, grip strength measurement, and analysis of gait.[15][16]

    • Electrophysiology: Whole-cell patch-clamp recordings from spinal cord motor neurons can be used to assess neuronal excitability and the effects of Riluzole on ion currents.[18]

Conclusion

The preclinical pharmacodynamics of this compound reveal a complex and multifaceted neuroprotective agent. Its primary mechanisms of action, centered on the modulation of voltage-gated sodium channels and the attenuation of glutamatergic excitotoxicity, have been well-characterized in a variety of in vitro and in vivo models. While its efficacy in animal models of acute neuronal injury, such as spinal cord injury and cerebral ischemia, is promising, its effects in chronic neurodegenerative models like ALS are more modest. This guide provides a foundational understanding of Riluzole's preclinical profile, which is essential for guiding future research and the development of novel neuroprotective strategies. Further investigation into its downstream signaling pathways and its effects on glial cells will undoubtedly provide a more complete picture of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Riluzole Hydrochloride Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Riluzole hydrochloride, a member of the benzothiazole class, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is not fully understood but is known to involve the inhibition of glutamate release, inactivation of voltage-dependent sodium channels, and interference with intracellular events following transmitter binding at excitatory amino acid receptors.[1][2][3] In preclinical rodent studies, riluzole has been investigated for its therapeutic potential in various models of neurological injury and disease, including spinal cord injury (SCI), neuropathic pain, and Alzheimer's disease.[4][5][6][7] The appropriate administration route is critical for ensuring accurate dosing, bioavailability, and animal welfare. This document provides detailed protocols for the most common routes of riluzole administration in rodents: oral gavage, intraperitoneal injection, and subcutaneous injection.

Drug Characteristics

Riluzole is a white to slightly yellow powder. It is very soluble in dimethylformamide, dimethylsulfoxide, and methanol, freely soluble in dichloromethane, sparingly soluble in 0.1 N HCl, and very slightly soluble in water and 0.1 N NaOH.[1][2] For in vivo studies in rodents, riluzole is often prepared as a suspension. A common vehicle for riluzole administration is 1% Tween-80 in sterile saline.[5]

Quantitative Data Summary

The following tables summarize common dosages and administration parameters for this compound in rodent studies.

Table 1: this compound Dosing Regimens by Administration Route

Administration RouteSpeciesDosage RangeDosing FrequencyStudy ContextReference
Intraperitoneal (IP)Rat2 - 8 mg/kgSingle dose or once daily for 3-7 daysNeuropathic Pain, Spinal Cord Injury[6][8][9]
Intraperitoneal (IP)RatInitial: 8 mg/kg; Subsequent: 6 mg/kgEvery 12 hours for 7 daysSpinal Cord Injury[4][7]
Intraperitoneal (IP)Mouse10 - 20 mg/kgOnce a day for one or two daysAlzheimer's Disease Model[5]
Oral (p.o.)Mouse10 - 20 mg/kgSingle doseAlzheimer's Disease Model[5]
Oral (p.o.)Rat50 mg (human equivalent dose)Not specifiedPharmacokinetic Study[10]
Subcutaneous (SC)Rat70 mg/kgSingle doseDiabetic Neuropathic Pain Model[8]

Table 2: Recommended Injection Volumes and Needle Sizes for Rodents

Administration RouteSpeciesMaximum VolumeRecommended Needle GaugeReference
Intraperitoneal (IP)Mouse< 10 ml/kg (e.g., 0.25 ml for a 25g mouse)25-27g[11]
Intraperitoneal (IP)Rat< 10 ml/kg (e.g., 2.5 ml for a 250g rat)23-25g[11]
Oral Gavage (p.o.)Mouse10 ml/kg20-22g (for most adults)[12][13][14]
Oral Gavage (p.o.)Rat10-20 ml/kg16-18g[12]
Subcutaneous (SC)Mouse< 3 ml25-27g[15]
Subcutaneous (SC)Rat< 10 ml25g[15]

Experimental Protocols

Protocol 1: Oral Gavage (p.o.) Administration

Oral gavage ensures the precise oral administration of a known dose of riluzole.

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween-80 in sterile saline)

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)[13][16]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Riluzole Suspension:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 1% Tween-80 in sterile saline).

    • Suspend the riluzole in the vehicle to the desired final concentration. Ensure the suspension is homogenous before each administration.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[12][14]

    • Select the appropriate gavage needle size. For most adult mice, a 20-22 gauge, 1.5-inch needle is suitable.[13] For rats, a 16-18 gauge, 2-3 inch needle is common.[12]

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[12][16]

    • Fill the syringe with the calculated volume of the riluzole suspension.

  • Administration:

    • Firmly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.[12][16]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[12][13]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.[12][16]

    • Advance the needle to the pre-measured mark.

    • Administer the compound slowly over 2-3 seconds.[13]

    • Gently remove the needle along the same path of insertion.

    • Monitor the animal for 5-10 minutes post-administration for any signs of respiratory distress.[12][13]

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common parenteral route that allows for rapid absorption of the compound.

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween-80 in sterile saline)

  • Sterile syringes and needles (23-27 gauge)[11]

  • Animal scale

  • 70% alcohol wipes

Procedure:

  • Preparation of Riluzole Suspension:

    • Prepare the riluzole suspension as described in the oral gavage protocol. Ensure sterility of the final preparation.

  • Animal Preparation and Dosing:

    • Weigh the animal to calculate the required injection volume. The maximum recommended IP injection volume is 10 ml/kg.[11]

    • Fill a sterile syringe with the calculated volume of the riluzole suspension.

  • Administration:

    • Restrain the animal in dorsal recumbency (on its back), tilting the head downwards at a slight angle. This causes the abdominal organs to shift towards the diaphragm, reducing the risk of puncture.[11][17]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.[11][18]

    • Disinfect the injection site with a 70% alcohol wipe.[18]

    • Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.[11]

    • Gently aspirate by pulling back on the plunger to ensure a blood vessel or organ has not been entered. If blood or any other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.[17][18]

    • If aspiration is clear, inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 3: Subcutaneous (SC or SQ) Injection

SC injections are administered into the loose skin, typically between the shoulder blades.

Materials:

  • This compound

  • Vehicle

  • Sterile syringes and needles (25-27 gauge)[15]

  • Animal scale

Procedure:

  • Preparation of Riluzole Suspension:

    • Prepare the riluzole suspension as previously described.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct injection volume.

    • Fill a sterile syringe with the calculated volume.

  • Administration:

    • Restrain the animal on a flat surface.

    • Grasp the loose skin over the shoulders (scruff) or along the flank to form a "tent".[19][20]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[19][21]

    • Aspirate to ensure a blood vessel has not been entered.[19]

    • Inject the solution. A small bleb or lump will form under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase prep_riluzole Prepare Riluzole Suspension (e.g., in 1% Tween-80/Saline) animal_prep Weigh Animal & Calculate Dose prep_riluzole->animal_prep Homogenize before use admin_route Select Route animal_prep->admin_route po_gavage Oral Gavage (p.o.) admin_route->po_gavage Oral ip_injection Intraperitoneal (IP) Injection admin_route->ip_injection Parenteral sc_injection Subcutaneous (SC) Injection admin_route->sc_injection Parenteral monitoring Monitor Animal (Adverse effects, behavior) po_gavage->monitoring ip_injection->monitoring sc_injection->monitoring data_collection Data Collection (e.g., Behavioral tests, tissue analysis) monitoring->data_collection

Caption: General experimental workflow for riluzole administration in rodent studies.

Caption: Simplified signaling pathway of Riluzole's neuroprotective mechanisms.

References

Application Notes and Protocols for In Vivo Delivery of Riluzole Hydrochloride to the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various in vivo delivery methods for Riluzole hydrochloride to the central nervous system (CNS). The following sections detail experimental protocols, comparative data, and visual workflows to guide researchers in selecting and implementing appropriate delivery strategies to overcome the challenges associated with conventional oral administration, such as low bioavailability and blood-brain barrier (BBB) penetration.

Introduction to Riluzole Delivery Challenges

Riluzole is the first FDA-approved drug for amyotrophic lateral sclerosis (ALS), offering a modest extension in survival. However, its clinical efficacy is hampered by a poor pharmacokinetic profile. Oral administration leads to approximately 60% bioavailability due to extensive first-pass metabolism in the liver. Furthermore, the blood-brain barrier significantly restricts its penetration into the CNS, with active efflux transporters like P-glycoprotein actively removing the drug from the brain. These limitations necessitate the exploration of advanced delivery systems to enhance Riluzole's therapeutic concentration in the CNS while minimizing systemic side effects. This document outlines and compares several advanced in vivo delivery methods.

Comparative Data of Riluzole Delivery Systems

The following tables summarize quantitative data from preclinical studies on various Riluzole delivery systems. These tables are intended for easy comparison of the different methodologies.

Table 1: Physicochemical Characteristics of Nanoparticle-Based Riluzole Delivery Systems

Delivery SystemMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Riluzole-loaded Nanoemulsion23.92 ± 0.52Not ReportedNot ReportedNot Reported[1][2][3]
Riluzole-loaded Solid Lipid Nanoparticles (SLN)~88Not ReportedNegativeNot Reported[4]
Chitosan-conjugated NIPAAM Nanoparticles~50Not ReportedNot ReportedNot Reported[5]

Table 2: In Vivo Pharmacokinetic Parameters of Different Riluzole Delivery Systems

Delivery MethodAnimal ModelDoseKey Findings in CNSReference
Oral Administration Wistar RatsNot SpecifiedStandard baseline for comparison.[2]
Purpose-bred hound dogs50 mg BID (human equivalent)Spinal Cord: Baseline concentration. Brain: 975 ± 229 ng/g.[6][7][8]
Intranasal Nanoemulsion Wistar RatsNot SpecifiedSignificantly higher brain uptake compared to oral administration (p < 4.10 × 10⁻⁶).[1][2][3]
Mice5 mg/kgDouble the maximum brain levels (1.11 ± 0.34 % Injected Dose/brain) at 30 min compared to oral administration.[9]
Intrathecal Infusion Göttingen Minipigs1 mg and 3 mg (bolus)Significantly higher CSF levels and 10-fold increase in spinal cord concentrations compared to oral administration, with lower plasma levels.[10]
Purpose-bred hound dogs0.2 mg/hr (continuous) + OralIncreased spinal cord concentrations above oral administration alone, without increasing brain concentrations.[7][11]
Purpose-bred hound dogs0.4 mg/hr (continuous) + OralBrain concentrations significantly higher (1899 ± 153 ng/g) than other groups.[8]
Solid Lipid Nanoparticles (Intravenous) RatsNot SpecifiedHigher capability to carry the drug into the brain compared to riluzole aqueous dispersion.[4]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of key Riluzole delivery systems.

Protocol for Preparation of Riluzole-Loaded Nanoemulsion for Intranasal Delivery

This protocol is based on the phase titration method described in the literature.[1][2][3]

Materials:

  • This compound

  • Sefsol 218 (Oil phase)

  • Tween 80 (Surfactant)

  • Carbitol (Co-surfactant)

  • Purified water

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Oil Phase: Accurately weigh 3% w/w of Sefsol 218 and dissolve the required amount of this compound in it with the aid of gentle heating and stirring.

  • Preparation of Surfactant/Co-surfactant Mixture (Smix): Prepare a 1:1 w/w mixture of Tween 80 and Carbitol.

  • Phase Titration:

    • To the oil phase containing Riluzole, add a specific volume of the Smix.

    • Titrate this mixture with purified water (68.7% w/w) drop by drop under continuous stirring on a magnetic stirrer.

    • Continue titration until a transparent and stable oil-in-water (O/W) nanoemulsion is formed.

  • Characterization:

    • Determine the globule size and polydispersity index using a dynamic light scattering (DLS) instrument.

    • Measure the viscosity, pH, and conductivity of the formulation.

    • Evaluate the thermodynamic stability by subjecting the nanoemulsion to centrifugation and freeze-thaw cycles.

Protocol for Preparation of Riluzole-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the warm oil-in-water microemulsion technique.[4][12]

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Epikuron 200)

  • Co-surfactant (e.g., Taurocholate)

  • Purified water

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a sufficient duration to form a nano-sized emulsion.

  • Formation of SLNs: Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

    • Assess the in vitro drug release profile using a dialysis bag method.

Protocol for In Vivo Administration and Pharmacokinetic Study

This protocol provides a general framework for evaluating the in vivo performance of Riluzole delivery systems in a rodent model.

Materials and Animals:

  • Wistar rats or mice

  • Riluzole formulation (e.g., nanoemulsion, SLN suspension)

  • Control Riluzole solution

  • Anesthetic agent

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

  • High-performance liquid chromatography (HPLC) system for Riluzole quantification

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Intranasal Administration: Lightly anesthetize the animal. Administer a precise volume of the nanoemulsion formulation into the nostrils using a micropipette.

    • Oral Administration: Administer the control Riluzole solution or formulation via oral gavage.

    • Intravenous Administration: Administer the SLN suspension via the tail vein.

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via the retro-orbital plexus or tail vein.

    • At the end of the study, euthanize the animals and perfuse the circulatory system with saline.

    • Harvest the brain and other organs of interest.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Riluzole Quantification:

    • Extract Riluzole from the plasma and brain homogenates using a suitable solvent extraction method.

    • Quantify the concentration of Riluzole using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain-to-plasma concentration ratio.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

experimental_workflow_nanoemulsion cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_invivo In Vivo Study prep_start Start oil_phase Prepare Oil Phase (Sefsol 218 + Riluzole) prep_start->oil_phase smix Prepare Smix (Tween 80 + Carbitol) prep_start->smix titration Phase Titration (Add water to Oil/Smix) oil_phase->titration smix->titration nanoemulsion Riluzole Nanoemulsion titration->nanoemulsion prep_end End nanoemulsion->prep_end char_start Start nanoemulsion->char_start invivo_start Start nanoemulsion->invivo_start dls Globule Size & PDI (DLS) char_start->dls phys_chem Viscosity, pH, Conductivity char_start->phys_chem stability Thermodynamic Stability char_start->stability char_end End dls->char_end phys_chem->char_end stability->char_end dosing Animal Dosing (Intranasal/Oral) invivo_start->dosing sampling Blood & Brain Sampling dosing->sampling quantification Riluzole Quantification (HPLC) sampling->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis invivo_end End pk_analysis->invivo_end

Caption: Workflow for Riluzole Nanoemulsion Preparation and Evaluation.

experimental_workflow_sln cluster_prep SLN Preparation cluster_char Characterization cluster_invivo In Vivo Study prep_start Start lipid_phase Prepare Molten Lipid Phase (Lipid + Riluzole) prep_start->lipid_phase aqueous_phase Prepare Hot Aqueous Phase (Water + Surfactants) prep_start->aqueous_phase pre_emulsion Form Pre-emulsion lipid_phase->pre_emulsion aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & SLN Formation homogenization->cooling sln Riluzole SLNs cooling->sln prep_end End sln->prep_end char_start Start sln->char_start invivo_start Start sln->invivo_start dls Particle Size, PDI, Zeta Potential (DLS) char_start->dls ee Encapsulation Efficiency char_start->ee release In Vitro Release Study char_start->release char_end End dls->char_end ee->char_end release->char_end dosing Animal Dosing (Intravenous/Oral) invivo_start->dosing sampling Blood & Brain Sampling dosing->sampling quantification Riluzole Quantification (HPLC) sampling->quantification biodistribution Biodistribution Analysis quantification->biodistribution invivo_end End biodistribution->invivo_end

Caption: Workflow for Riluzole SLN Preparation and Evaluation.

Conclusion and Future Directions

The development of advanced drug delivery systems for this compound presents a promising avenue to enhance its therapeutic efficacy for neurodegenerative diseases like ALS. Nanoparticle-based formulations, particularly intranasal nanoemulsions and solid lipid nanoparticles, have demonstrated the potential to significantly improve brain bioavailability. Intrathecal delivery offers a more direct route to the spinal cord, achieving high local concentrations with reduced systemic exposure.

Future research should focus on the long-term safety and efficacy of these delivery systems in relevant animal models of neurodegeneration. Furthermore, optimizing formulations for clinical translation, including scalability of manufacturing and ensuring long-term stability, will be crucial for their successful application in patients. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers dedicated to advancing the treatment of neurodegenerative diseases through improved drug delivery to the central nervous system.

References

Riluzole Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of riluzole hydrochloride in preclinical research settings. This document outlines dosage calculations, preparation of dosing solutions, and administration protocols for common animal models. Additionally, it details the key signaling pathways affected by riluzole to inform experimental design and data interpretation.

Overview of this compound

Riluzole is a neuroprotective agent with multiple mechanisms of action, primarily targeting glutamatergic neurotransmission.[1] It is an inhibitor of voltage-dependent sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[1][2] Riluzole also demonstrates an ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.[3] Furthermore, it has been shown to inhibit GABA uptake.[4] These properties contribute to its neuroprotective effects observed in various preclinical models of neurological disorders.

Dosage and Administration in Preclinical Models

The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. The following tables summarize reported dosages from various preclinical studies.

This compound Dosages in Rodent Models
Animal ModelDisease/Injury ModelRoute of AdministrationDosage RangeReference
MouseAmyotrophic Lateral Sclerosis (ALS)Oral (in drinking water)22 mg/kg/day[5]
RatSpinal Cord Injury (SCI)Intraperitoneal (i.p.)6.5 mg/kg (average)[6]
RatSpinal Cord Injury (SCI)Intraperitoneal (i.p.)Initial dose of 8 mg/kg, followed by 6 mg/kg every 12 hours
RatAmyotrophic Lateral Sclerosis (ALS)Intragastric30 mg/kg/day[7]
RatCardiac Arrest-Induced Movement DisorderIntraperitoneal (i.p.)4-12 mg/kg[8]
RatGeneral NeuroprotectionIntravenous (i.v.)5 mg/kg[9]
RatGeneral NeuroprotectionOral10 mg/kg[9]
Dose Conversion from Human to Animal Models

For exploratory studies, it may be useful to calculate an approximate animal equivalent dose (AED) from the typical human dose. The recommended human dose for Amyotrophic Lateral Sclerosis (ALS) is 50 mg taken orally twice daily.[10] Dose conversion should be performed based on body surface area (BSA) rather than body weight alone. The following formula can be used:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Km values can be found in dose conversion tables.[11][12][13][14]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Tween-80 (Polysorbate 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

Protocol:

  • Calculate the required amount of this compound.

    • Example Calculation: For a 10 mg/kg dose in a 25 g mouse, the total dose is 0.25 mg.

  • Prepare the vehicle solution. A common vehicle for riluzole is 1% Tween-80 in sterile saline.

  • Dissolve the this compound.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small volume of the vehicle to the tube.

    • Vortex thoroughly until the powder is fully dissolved. The solution should be clear.

  • Adjust the final volume. Add the remaining vehicle to reach the desired final concentration for injection. The injection volume should not exceed 10 ml/kg for mice.[12][15]

  • Draw the solution into a sterile syringe. Use a new sterile syringe and needle for each animal.

Intraperitoneal (i.p.) Injection Procedure in Mice

Procedure:

  • Restrain the mouse. Use an appropriate and secure restraint technique.

  • Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[2][16]

  • Insert the needle. Insert the needle at a 30-40° angle with the bevel facing up.[1][15]

  • Aspirate. Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.

  • Inject the solution. If aspiration is clear, slowly and steadily inject the riluzole solution.

  • Withdraw the needle. Remove the needle at the same angle of insertion.

  • Monitor the animal. Observe the animal for any signs of distress or adverse reactions following the injection.

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., co-solvent formulation of 15% v/v PEG 400, 20% v/v propylene glycol, and 10% v/v glycerin in water).[3][17]

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (size appropriate for the animal)

  • Sterile syringes

Protocol:

  • Prepare the co-solvent vehicle. Mix the polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin in the specified ratios and add water to the final volume.

  • Dissolve the this compound.

    • Weigh the required amount of this compound.

    • Add it to the co-solvent vehicle.

    • Vortex until the compound is completely dissolved. A stable liquid formulation with a riluzole concentration of 10 mg/ml has been reported using this vehicle.[3][17]

  • Prepare the dosing solution. Based on the desired dose and the animal's body weight, calculate the volume of the stock solution needed for each animal.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Riluzole

Riluzole's neuroprotective effects are attributed to its modulation of several key signaling pathways, primarily centered around the regulation of glutamatergic neurotransmission.

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole Na_Channel Voltage-Gated Na+ Channels Riluzole->Na_Channel Inhibits GABA GABA Riluzole->GABA Inhibits Reuptake Glutamate_Vesicle Glutamate Vesicles Na_Channel->Glutamate_Vesicle Depolarization (leading to fusion) Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates GABA_Receptor GABA Receptor GABA->GABA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity Inhibition Neuronal Inhibition GABA_Receptor->Inhibition

Caption: Riluzole's primary mechanism of action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of riluzole in a preclinical animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ALS mouse, SCI rat) Grouping Randomize into Groups (Vehicle, Riluzole Doses) Animal_Model->Grouping Dose_Prep Prepare Riluzole Dosing Solution Grouping->Dose_Prep Administration Administer Riluzole (e.g., i.p., oral gavage) Dose_Prep->Administration Behavioral Behavioral Testing (e.g., motor function, sensory tests) Administration->Behavioral Histology Histological Analysis (e.g., neuronal survival, lesion volume) Administration->Histology Biochemical Biochemical Assays (e.g., glutamate levels, inflammatory markers) Administration->Biochemical Data_Collection Collect and Compile Data Behavioral->Data_Collection Histology->Data_Collection Biochemical->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for Immunofluorescence Staining Following Riluzole Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting immunofluorescence (IF) staining on neuronal cells or tissues treated with Riluzole hydrochloride. This document outlines the underlying signaling pathways affected by Riluzole, detailed experimental protocols, and quantitative data presentation to facilitate reproducible and accurate results.

Introduction to this compound

This compound is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism of action is multifaceted, primarily involving the modulation of glutamatergic neurotransmission.[1][2] Riluzole has been shown to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular events following transmitter binding at excitatory amino acid receptors.[3] Furthermore, emerging evidence suggests its role in modulating signaling pathways that promote neuronal survival and plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[4][5][6][7][8] Immunofluorescence is a critical technique to visualize and quantify the subcellular localization and expression levels of key proteins involved in these pathways following Riluzole treatment.

Key Signaling Pathways Modulated by Riluzole

Riluzole's neuroprotective effects are attributed to its influence on several key signaling pathways. Understanding these pathways is crucial for designing and interpreting immunofluorescence experiments.

Glutamatergic Neurotransmission and Excitotoxicity

Riluzole's primary mechanism involves the attenuation of glutamate-mediated excitotoxicity.[9] It achieves this by inhibiting presynaptic glutamate release and enhancing the activity of glutamate transporters, such as GLAST and GLT1, which are responsible for clearing excess glutamate from the synaptic cleft.[10][11][12]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Voltage-gated Na+ Channels Voltage-gated Na+ Channels Glutamate Vesicles Glutamate Vesicles Voltage-gated Na+ Channels->Glutamate Vesicles Triggers Release Glutamate Glutamate Glutamate Vesicles->Glutamate Release Riluzole_pre Riluzole Riluzole_pre->Voltage-gated Na+ Channels Inhibits NMDA/AMPA Receptors NMDA/AMPA Receptors Glutamate->NMDA/AMPA Receptors Activates Glutamate Transporters (GLAST, GLT1) Glutamate Transporters (GLAST, GLT1) Glutamate->Glutamate Transporters (GLAST, GLT1) Ca2+ Influx Ca2+ Influx NMDA/AMPA Receptors->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Riluzole_astro Riluzole Riluzole_astro->Glutamate Transporters (GLAST, GLT1) Enhances Uptake

Diagram 1: Riluzole's modulation of glutamatergic neurotransmission.
Neurotrophic Factor Signaling (HSF1-BDNF Axis)

Riluzole has been shown to increase the expression of Heat Shock Factor 1 (HSF1) and Brain-Derived Neurotrophic Factor (BDNF), both at the transcriptional and translational levels.[4] This pathway is crucial for neuronal survival, synaptic plasticity, and neurogenesis.[4][5][6][7][8]

Riluzole Riluzole HSF1 HSF1 Expression Riluzole->HSF1 Increases BDNF BDNF Expression HSF1->BDNF Promotes Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Neurogenesis Neurogenesis BDNF->Neurogenesis

Diagram 2: The Riluzole-mediated HSF1-BDNF signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of Riluzole treatment. These data can serve as a reference for expected outcomes in similar immunofluorescence experiments.

Table 1: Effect of Riluzole on BDNF Levels

ConditionChange in BDNF LevelsReference
Chronic Doxorubicin Treatment~45% decrease[5]
Doxorubicin + Riluzole TreatmentSignificant restoration of BDNF levels[5]
Cranial Radiation TherapySignificant reduction in hippocampal BDNF[6][8]
Radiation Therapy + RiluzoleSignificant restoration of BDNF levels[6][8]

Table 2: Effect of Riluzole on Glutamate Transporter Activity

TransporterEffect of RiluzoleQuantitative ChangeReference
GLAST, GLT1, EAAC1Increased glutamate uptakeDose-dependent increase[10]
Spinal Cord SynaptosomesIncreased glutamate uptake (in vivo)49% increase[11]
Spinal Cord Synaptosomes (onset)Increased glutamate uptake (in vitro)25-30% increase[11]
Spinal Cord Synaptosomes (end-stage)Blunted stimulatory effect<10% increase[11]

Table 3: Effect of Riluzole on Oxidative Stress

ConditionEffect of Riluzole (1-10 µM)Quantitative ChangeReference
H₂O₂-induced Cell DeathPrevents cell deathSignificant prevention[13]
H₂O₂-induced ROS ProductionCounteracts ROS productionSignificant counteraction[13]
G93A-SOD1 Mutant Cells (ROS)IneffectiveNo significant change[13]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured neurons following Riluzole treatment.

Experimental Workflow

start Plate Neuronal Cells treatment Treat with Riluzole (and controls) start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.3% Triton X-100) fixation->permeabilization blocking Blocking (10% Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-BDNF, anti-GLT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mounting Mount Coverslips counterstain->mounting imaging Confocal Microscopy & Image Analysis mounting->imaging

Diagram 3: Workflow for immunofluorescence staining after Riluzole treatment.
Materials

  • Cell Culture: Primary neuronal cultures (e.g., cortical or hippocampal neurons) or neuronal cell lines.

  • This compound: (e.g., from EMD Millipore). Prepare stock solutions as per manufacturer's instructions. A common solvent is 1% Tween-80 in sterile saline for in vivo studies.[4]

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS.

  • Blocking Buffer: 10% normal goat serum in PBS with 0.3% Triton X-100 (PBST).[4]

  • Primary Antibodies: e.g., mouse anti-MAP2 (1:800), rabbit anti-BDNF, guinea pig anti-GLT-1. Dilute in blocking buffer.

  • Secondary Antibodies: Fluorophore-conjugated goat anti-mouse/rabbit/guinea pig IgG. Dilute in blocking buffer.

  • Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).

  • Mounting Medium: Antifade mounting medium.

Protocol
  • Cell Culture and Treatment:

    • Culture primary neurons or neuronal cell lines on sterile glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

    • Once cells reach the desired confluency or developmental stage, treat with Riluzole at the desired concentration and for the specified duration. Include vehicle-treated controls.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[4][14][15]

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization:

    • Incubate the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.[4][14]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer (10% normal goat serum in PBST) for 30-60 minutes at room temperature to block non-specific antibody binding sites.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and incubate the cells with the diluted primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBST for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the staining using a confocal or fluorescence microscope.

    • Capture images using consistent settings for all experimental groups.

    • Quantify the fluorescence intensity or the number of positive cells using appropriate image analysis software (e.g., ImageJ/Fiji). Normalize the data to a loading control or cell number.

Conclusion

This document provides a framework for conducting and interpreting immunofluorescence studies following this compound treatment. By understanding the key signaling pathways affected by Riluzole and employing a robust and detailed staining protocol, researchers can effectively visualize and quantify changes in protein expression and localization, contributing to a deeper understanding of Riluzole's neuroprotective mechanisms. The provided quantitative data serves as a valuable benchmark for experimental outcomes.

References

Troubleshooting & Optimization

Riluzole Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Riluzole hydrochloride. This guide focuses on addressing common solubility challenges encountered during in vitro and formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers?

A1: this compound is a lipophilic compound with low aqueous solubility, which is highly dependent on pH.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[2][3] Its solubility is significantly higher in acidic conditions and decreases as the pH approaches neutral and becomes alkaline.[1][4]

Q2: Why is my this compound not dissolving in Phosphate Buffered Saline (PBS) at pH 7.4?

A2: this compound is very slightly soluble at neutral pH.[1] At a pH of 6.8, its solubility is reported to be as low as 1.71 mM at 298.15 K (25°C).[2][3] Therefore, you can expect even lower solubility at pH 7.4. If you are observing precipitation or failure to dissolve, it is likely that the concentration you are trying to achieve exceeds its solubility limit in PBS.

Q3: I'm observing precipitation of my this compound stock solution when I dilute it into my cell culture media. What is happening?

A3: This is a common issue known as "carry-over" precipitation. Your stock solution, likely prepared in an organic solvent like DMSO or in an acidic buffer, keeps the this compound solubilized. When this concentrated stock is diluted into a neutral pH cell culture medium (typically pH 7.2-7.4), the final concentration of the organic solvent may be too low to maintain solubility, and the pH of the medium will cause the this compound to crash out of solution.

Q4: How can I increase the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the solubility of this compound:

  • pH Adjustment: Using a more acidic buffer will significantly increase solubility.[2]

  • Co-solvents: The use of water-miscible organic solvents can increase solubility. A combination of polyethylene glycol 400 (PEG 400), propylene glycol, and glycerin has been successfully used to formulate a 10 mg/mL riluzole solution.[5]

  • Cyclodextrins: Complexation with cyclodextrins, such as α-cyclodextrin (α-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), has been shown to improve the aqueous solubility of riluzole.[2][3]

Troubleshooting Guide

Issue 1: this compound Powder is Not Dissolving in Aqueous Buffer
  • Initial Verification:

    • Check the pH of your buffer: this compound solubility is highly pH-dependent.[2]

    • Verify your target concentration: Are you attempting to dissolve more than the known solubility limit at your buffer's pH?

  • Troubleshooting Steps:

    A Start: Riluzole HCl fails to dissolve B Is the buffer pH < 4.0? A->B C Yes B->C D No B->D F Is the concentration too high? C->F E Consider lowering the buffer pH. Solubility is significantly higher at acidic pH. D->E K Problem Solved E->K G Yes F->G H No F->H I Lower the concentration to within known solubility limits. G->I J Consider using co-solvents (e.g., PEG 400) or cyclodextrins (e.g., SBE-β-CD) to increase solubility. H->J I->K J->K

    Troubleshooting workflow for dissolution issues.

Issue 2: Precipitation Occurs Upon Dilution of a Stock Solution
  • Initial Verification:

    • Identify the solvent of your stock solution: Is it an organic solvent like DMSO or an acidic buffer?

    • Determine the pH of your final dilution buffer/medium: Is it at a neutral or alkaline pH?

  • Troubleshooting Steps:

    A Start: Precipitation upon dilution B Is the stock solvent organic (e.g., DMSO)? A->B C Yes B->C D No (Acidic Buffer) B->D E Decrease the stock concentration and/or increase the final volume of the dilution to keep the organic solvent percentage higher. C->E F Consider preparing the stock in a co-solvent system that is more miscible with the final buffer. C->F G The pH shift upon dilution is likely causing precipitation. Consider using a final buffer with a lower pH if the experiment allows. D->G H Alternatively, use cyclodextrins in the final buffer to 'capture' and solubilize the riluzole as it is diluted. D->H I Problem Solved E->I F->I G->I H->I

    Troubleshooting workflow for precipitation upon dilution.

Quantitative Data Summary

The solubility of this compound is influenced by pH and temperature. The following table summarizes key solubility data from published literature.

pHTemperature (K)Solubility (mM)Reference
2.0310.1524.20[2][3]
4.0310.156.85[2][3]
6.8310.152.31[2][3]
6.8298.151.71[2][3]
7.0Not Specified~0.3 mg/mL[1]
1.2Not Specified~12 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Acidic Buffer

This protocol is suitable for experiments where an acidic pH is acceptable.

  • Prepare a pH 2.0 buffer: Dissolve 6.57 g of KCl in distilled water. Add 119.0 mL of 0.1 M HCl. Adjust the final volume to 1 L with distilled water.[2]

  • Weigh the required amount of this compound powder.

  • Add the powder to the pH 2.0 buffer while stirring.

  • Continue stirring until the powder is completely dissolved. Gentle warming may be applied to expedite dissolution, but monitor for any signs of degradation.

Protocol 2: Preparation of this compound Solution using Co-solvents

This protocol is for achieving a higher concentration of riluzole in a liquid formulation.

  • Prepare the co-solvent mixture: Combine 15% v/v PEG 400, 20% v/v propylene glycol, and 10% v/v glycerin.[5]

  • Add the this compound powder to the co-solvent mixture.

  • Stir until the powder is completely dissolved. This formulation can achieve a riluzole concentration of 10 mg/mL.[5]

Signaling Pathway

Riluzole's mechanism of action involves the modulation of glutamatergic neurotransmission and inactivation of voltage-dependent sodium channels.[4]

References

Technical Support Center: Enhancing Riluzole Hydrochloride Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Riluzole hydrochloride in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, when administered orally, faces two primary challenges that limit its bioavailability and efficacy:

  • Extensive First-Pass Metabolism: After oral absorption, Riluzole undergoes significant metabolism in the liver before it reaches systemic circulation. This "first-pass effect" reduces the absolute oral bioavailability to approximately 60%.[1][2]

  • Blood-Brain Barrier (BBB) Penetration: As a neuroprotective agent, Riluzole's target is the central nervous system (CNS). However, the BBB restricts its entry into the brain.[1][2] Furthermore, Riluzole is a substrate for P-glycoprotein, an efflux transporter at the BBB that actively pumps the drug out of the brain, further limiting its CNS concentration.

Q2: What are the common alternative formulations being explored to improve Riluzole's bioavailability?

Several advanced drug delivery systems are under investigation to overcome the limitations of conventional oral tablets. These include:

  • Nanoparticle-based Formulations: Encapsulating Riluzole in nanoparticles, such as solid lipid nanoparticles (SLNs), can protect it from first-pass metabolism and enhance its delivery across the BBB.[1][2][3][4]

  • Co-solvent Formulations: Developing a liquid solution of Riluzole using co-solvents can improve its solubility and absorption rate compared to solid tablets.[5]

  • Intranasal Nanoemulsions: Administration via the intranasal route using a nanoemulsion formulation can bypass the first-pass effect and facilitate direct nose-to-brain delivery.[6][7][8]

  • Prodrugs: Modifying the Riluzole molecule to create a prodrug, such as Troriluzole, can improve its pharmacokinetic profile, leading to higher bioavailability and reduced food effect.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of Riluzole in Rodent Models
Possible Cause Troubleshooting Step
High first-pass metabolism after oral gavage.Consider alternative routes of administration that bypass the liver, such as intraperitoneal injection or intranasal delivery. If oral administration is necessary, explore nanoparticle-based formulations (e.g., SLNs) to protect the drug from premature metabolism.
Poor absorption of the tablet formulation.Utilize a liquid formulation, such as an oral suspension or a co-solvent-based solution, which can offer more consistent and rapid absorption.[5]
Food effect influencing absorption.Administer Riluzole to fasted animals. A high-fat meal can decrease the absorption of Riluzole tablets, reducing the area under the curve (AUC) and peak plasma levels.
Issue 2: Insufficient Riluzole Concentration in the Brain Tissue
Possible Cause Troubleshooting Step
Limited penetration across the Blood-Brain Barrier (BBB).Employ brain-targeting strategies. Riluzole-loaded solid lipid nanoparticles have been shown to enhance CNS delivery.[3][4]
Active efflux by P-glycoprotein at the BBB.Co-administration with a P-glycoprotein inhibitor could be explored, though this may introduce confounding factors and potential toxicity.
Inefficient systemic circulation to the brain.Intranasal delivery of a Riluzole nanoemulsion has demonstrated significantly higher brain uptake compared to oral administration in rats, suggesting a direct nose-to-brain pathway.[6][7][8]

Quantitative Data from Animal Studies

The following tables summarize key pharmacokinetic parameters from studies investigating different Riluzole formulations in animal models.

Table 1: Pharmacokinetic Parameters of Riluzole Formulations in Rats (Oral Administration)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseAnimal ModelReference
Riluzole Tablet (crushed)10 mg/kg201.3 ± 25.71.01105.6 ± 158.4-Sprague-Dawley Rats[5]
Riluzole Co-solvent Formulation10 mg/kg350.1 ± 45.20.51654.8 ± 212.9~1.5-foldSprague-Dawley Rats[5]

Note: Data extracted from a single study and may not be generalizable to all experimental conditions.

Table 2: Brain and Plasma Concentrations of Riluzole after Intranasal and Oral Administration of a Nanoemulsion in Rats

Route of AdministrationTime PointBrain Conc. (ng/g)Plasma Conc. (ng/mL)Brain/Plasma RatioAnimal ModelReference
Intranasal0.5 h458.2 ± 55.1198.7 ± 25.32.31Wistar Albino Rats[6][7][8]
Oral1.0 h125.6 ± 18.9289.4 ± 34.70.43Wistar Albino Rats[6][7][8]

Note: This data highlights the significant increase in brain uptake with intranasal delivery. The study abstract mentions a significantly higher overall brain uptake (P < 4.10 × 10-6) for the intranasal route compared to the oral route.[7]

Experimental Protocols

Protocol 1: Preparation and Administration of Riluzole-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a summarized representation based on the methodology described for preparing SLNs to enhance Riluzole delivery.[3][4]

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Soya lecithin)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Lipid Phase: Dissolve Riluzole and the lipid in a suitable organic solvent.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in PBS.

  • Emulsification: Heat both phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Nanoparticle Formation: Cool the emulsion in an ice bath while stirring to allow the lipid to precipitate and form solid nanoparticles.

  • Characterization: Analyze the resulting SLNs for particle size, zeta potential, and drug encapsulation efficiency.

  • Administration: Administer the SLN dispersion to rats via oral gavage or intravenous injection.

Protocol 2: Intranasal Administration of Riluzole Nanoemulsion

This protocol is based on studies investigating intranasal delivery of Riluzole.[6][7][8]

Materials:

  • Riluzole-loaded nanoemulsion

  • Anesthetized rats (e.g., Wistar albino rats)

  • Micropipette

Procedure:

  • Animal Preparation: Anesthetize the rats to prevent the formulation from being sneezed out.

  • Administration: Hold the rat in a supine position. Using a micropipette, instill a small volume (e.g., 10-20 µL) of the nanoemulsion into each nostril, alternating between nostrils to allow for absorption.

  • Post-administration: Keep the animal in the supine position for a few minutes to ensure the formulation remains in the nasal cavity.

  • Sample Collection: At predetermined time points, collect blood and brain tissue for pharmacokinetic analysis.

Visualizations

Experimental_Workflow_for_Bioavailability_Study cluster_formulation Formulation Preparation cluster_administration Animal Dosing cluster_sampling Sample Collection cluster_analysis Pharmacokinetic Analysis F1 Conventional Tablet (Control) A1 Oral Gavage F1->A1 F2 Novel Formulation (e.g., SLNs, Nanoemulsion) F2->A1 A2 Intranasal Instillation F2->A2 S1 Blood Sampling (Time Points) A1->S1 A2->S1 S2 Brain Tissue Harvesting S1->S2 An1 LC-MS/MS Analysis S1->An1 S2->An1 An2 Calculate Cmax, Tmax, AUC An1->An2 An3 Determine Relative Bioavailability An2->An3

Caption: Workflow for a comparative bioavailability study of different Riluzole formulations in an animal model.

Riluzole_Signaling_Pathway_Hypothesis cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Na_Channel Voltage-gated Na+ Channels Na_Channel->Glutamate_Release Activates NMDA_Receptor NMDA Receptor Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity AMPA_Receptor AMPA Receptor AMPA_Receptor->Excitotoxicity Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->Glutamate_Release Inhibits Glutamate_Release->NMDA_Receptor Glutamate_Release->AMPA_Receptor

Caption: Hypothesized mechanism of Riluzole's neuroprotective action via inhibition of glutamatergic neurotransmission.

References

Validation & Comparative

Riluzole Hydrochloride: A Comparative Guide to its Neuroprotective Effects in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Riluzole hydrochloride with other notable neuroprotective agents, Memantine and Edaravone, specifically within the context of primary neuron cultures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering a detailed examination of experimental data, mechanistic pathways, and methodologies for evaluating neuroprotection.

Overview of Neuroprotective Agents

This compound is a well-established neuroprotective agent, primarily known for its efficacy in extending the survival of patients with amyotrophic lateral sclerosis (ALS).[1][2] Its mechanisms of action are multifaceted, primarily involving the modulation of glutamatergic neurotransmission and inhibition of voltage-gated ion channels.[2][3][4] In the landscape of neuroprotective drugs, Memantine and Edaravone emerge as clinically relevant alternatives, each with distinct mechanisms of action. Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, offering protection against excitotoxicity.[5] Edaravone, on the other hand, is a potent antioxidant and free radical scavenger, combating oxidative stress-induced neuronal damage.[6][7]

Comparative Analysis of Neuroprotective Efficacy

Direct quantitative comparisons of Riluzole, Memantine, and Edaravone in the same primary neuron experimental paradigm are limited in publicly available literature. However, by synthesizing data from various studies, we can construct a comparative overview of their neuroprotective potential.

Table 1: Comparison of Neuroprotective Mechanisms and Efficacy
FeatureThis compoundMemantineEdaravone
Primary Mechanism Inhibition of glutamate release, blockade of voltage-gated sodium channels.[2][3][4]Uncompetitive NMDA receptor antagonist.[5]Free radical scavenger, antioxidant.[6][7]
Primary Target Presynaptic nerve terminals, voltage-gated ion channels.[3][4]Postsynaptic NMDA receptors.[5]Reactive oxygen species (ROS).[6][7]
Neuroprotection Model Glutamate excitotoxicity, anoxia, CSF from ALS patients.[8][9]NMDA-induced excitotoxicity, hypoxia.Oxidative stress (e.g., H₂O₂), ischemia-reperfusion injury.
Reported Efficacy Dose-dependent reduction in neuronal firing and neurotoxicity.10-30% protection against ALS/CSF-induced neurotoxicity.Attenuation of oxidative stress-induced cell death.[6]
Effective Concentration 0.1 - 10 µM in primary neurons.[1][10]0.1 - 30 µM in primary neurons.Varies depending on the in vitro model.
Table 2: Quantitative Comparison of Inhibitory Activity
ParameterThis compoundMemantineEdaravone
IC₅₀ (Voltage-gated Na⁺ channels) ~1-10 µM (inhibition of persistent current)Not a primary mechanismNot a primary mechanism
IC₅₀ (NMDA receptor) Indirectly modulates~1-5 µM (uncompetitive antagonism)Not a primary mechanism
EC₅₀ (Neuroprotection) Not consistently reported in comparative studiesNot consistently reported in comparative studiesNot consistently reported in comparative studies

Signaling Pathways and Mechanistic Diagrams

The neuroprotective effects of Riluzole and its alternatives are mediated by distinct signaling pathways.

Riluzole's Multi-Target Neuroprotective Pathways

Riluzole's neuroprotective effects stem from its ability to modulate several key neuronal processes. It primarily inhibits presynaptic voltage-gated sodium channels, which in turn reduces the release of the excitatory neurotransmitter glutamate.[3][4] This action helps to prevent the overstimulation of postsynaptic glutamate receptors, a key driver of excitotoxicity. Additionally, Riluzole has been shown to enhance the activity of glutamate transporters, further clearing excess glutamate from the synaptic cleft.[4] Some studies also suggest a direct inhibitory effect on protein kinase C (PKC), which may contribute to its antioxidative properties.[11][12]

Riluzole_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Na_channel Voltage-gated Na+ Channel Glutamate_vesicle Glutamate Vesicle Na_channel->Glutamate_vesicle Depolarization (Inhibited) Glutamate Glutamate Glutamate_vesicle->Glutamate Release (Reduced) Riluzole_pre Riluzole Riluzole_pre->Na_channel Inhibits NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R GLT1 GLT-1 Transporter Glutamate->GLT1 Uptake Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Riluzole_glia Riluzole Riluzole_glia->GLT1 Enhances

Riluzole's neuroprotective signaling pathways.
Memantine's NMDA Receptor Antagonism

Memantine exerts its neuroprotective effects by acting as an uncompetitive, low-affinity antagonist of the NMDA receptor. Under conditions of excessive glutamate release, the NMDA receptor channel becomes tonically active, leading to a sustained influx of calcium and subsequent excitotoxicity. Memantine blocks the NMDA receptor channel only when it is open, and its low affinity allows it to be displaced by physiological synaptic activity, thus preserving normal neuronal communication while preventing pathological overstimulation.

Memantine_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor (Open Channel) Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx (Reduced) Memantine Memantine Memantine->NMDA_R Blocks Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Edaravone_Pathway cluster_cellular_stress Cellular Stress cluster_ros Reactive Oxygen Species cluster_cellular_damage Cellular Damage cluster_edaravone Oxidative_Stress Ischemia, Neuroinflammation ROS ROS (•OH, ONOO⁻) Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Neuronal_Death Neuronal Death Lipid_Peroxidation->Neuronal_Death Protein_Oxidation->Neuronal_Death DNA_Damage->Neuronal_Death Edaravone Edaravone Edaravone->ROS Scavenges Experimental_Workflow cluster_culture 1. Primary Neuron Culture cluster_treatment 2. Treatment cluster_assay 3. Neuroprotection Assessment cluster_analysis 4. Data Analysis Plating Plate primary neurons (e.g., cortical, motor) Pre_treatment Pre-treat with Riluzole or alternative Plating->Pre_treatment Toxin Induce neurotoxicity (e.g., Glutamate, H₂O₂) Pre_treatment->Toxin MTT MTT Assay (Cell Viability) Toxin->MTT LDH LDH Assay (Cytotoxicity) Toxin->LDH ICC Immunocytochemistry (Neuronal Morphology) Toxin->ICC Quantification Quantify and Compare Neuroprotective Effects MTT->Quantification LDH->Quantification ICC->Quantification

References

A Comparative Analysis of Riluzole Hydrochloride and Edaravone in Preclinical Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Riluzole hydrochloride and Edaravone, two neuroprotective agents with distinct mechanisms for mitigating oxidative stress. The following sections detail their modes of action, present quantitative data from relevant preclinical studies, outline experimental methodologies, and visualize key signaling pathways.

Introduction and Mechanisms of Action

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is a key pathological mechanism in numerous neurodegenerative diseases. Both Riluzole and Edaravone have demonstrated efficacy in counteracting oxidative damage in various experimental models, albeit through different primary mechanisms.

This compound: Riluzole's primary neuroprotective effect is attributed to its anti-glutamatergic properties. It inhibits the presynaptic release of glutamate and blocks voltage-gated sodium channels, which reduces neuronal hyperexcitability and subsequent excitotoxicity-induced ROS production.[1][2][3][4] While its antioxidant effects have often been considered secondary to this action, studies also support a direct antioxidant capacity. Riluzole has been shown to attenuate oxidative injury, reduce lipid peroxidation, and potentially influence intracellular signaling pathways involved in cellular stress responses.[5][6][7][8][9]

Edaravone: In contrast, Edaravone is a potent and direct antioxidant.[10][11] Its primary mechanism is the scavenging of free radicals, including hydroxyl radicals (•OH) and peroxyl radicals, thereby inhibiting downstream damaging events like lipid peroxidation.[12][13] Because of its amphiphilic nature, it can scavenge both water-soluble and lipid-soluble radicals.[13][14] Beyond direct scavenging, emerging evidence demonstrates that Edaravone can also upregulate endogenous antioxidant systems through the activation of the Nrf2 signaling pathway.[10][15][16][17]

Comparative Data on Efficacy

The following tables summarize quantitative data from preclinical studies, comparing the effectiveness of Riluzole and Edaravone in various models of oxidative stress.

Table 1: In Vitro Models of Oxidative Stress
Model System & Oxidative InsultDrugConcentration(s)Key Outcome Measure(s)ResultSource(s)
Human Neuroblastoma SH-SY5Y Cells + 200 µM H₂O₂Riluzole1-10 µMCell ViabilityPrevents ~30% of H₂O₂-induced cell death (viability increases from ~50% to ~80%)[6][18]
Human Neuroblastoma SH-SY5Y Cells + 200 µM H₂O₂Riluzole1-10 µMROS ProductionSignificantly counteracts the ~3-fold increase in ROS induced by H₂O₂[6][18]
Human Neuroblastoma SH-SY5Y Cells + 1.5 mM SIN-1 (RNS Donor)Riluzole1-10 µMCell ViabilityIneffective in preventing cell death induced by nitrosative stress[6]
Rat Neural Stem Cell-derived Neurons + Ethacrynic AcidEdaravone≥10 µMCell ViabilityProtects against neurotoxicity in a concentration-dependent manner[16]
Human Neuroblastoma SH-SY5Y Cells + Aβ₂₅₋₃₅Edaravone40 µMApoptosis & ROS LevelsSignificantly reduces apoptosis and ROS levels[17]
C2C12 Myoblasts + 250 µM H₂O₂Edaravone100 µMLipid PeroxidationShowed inhibitory effects against lipid peroxidation
Table 2: In Vivo Models of Oxidative Stress
Model System & DiseaseDrugDosageKey Outcome Measure(s)ResultSource(s)
Rat Model of Chronic Cerebral Hypoperfusion (CCH)Edaravone3 mg/kg & 6 mg/kgSOD Activity & MDA ContentSignificantly boosted SOD activity and decreased MDA content in the hippocampus[15]
Neonatal Rat Hypoxic-Ischemic Brain DamageEdaravone9 mg/kgThiobarbituric Acid Reactive Substances (TBARS)Significantly decreased TBARS levels at 5 and 24 hours post-hypoxia[1]
Wobbler Mouse Model of Motor Neuron DiseaseEdaravone30 mg/kgMotor FunctionShowed protective effects and delayed motor neuron degeneration[6]
Rat Model of Subarachnoid Hemorrhage (SAH)Edaravone-MDA Content & SOD ActivityInhibited MDA and enhanced SOD activity[12]

Experimental Protocols

Protocol 1: Riluzole in an H₂O₂-Induced Oxidative Stress Model (In Vitro)
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Conditions: Cells are cultured in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration of 200 µM to induce oxidative stress.

  • Drug Treatment: Riluzole is co-incubated with H₂O₂ at concentrations ranging from 0.5 µM to 10 µM for 24 hours.

  • Assessment of Cell Viability: Cell viability is measured using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and viability is expressed as a percentage relative to untreated control cells.

  • Assessment of ROS Production: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells are loaded with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[6][18]

Protocol 2: Edaravone in a Chronic Cerebral Hypoperfusion Model (In Vivo)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Chronic cerebral hypoperfusion (CCH) is induced by permanent bilateral common carotid artery occlusion (2VO).

  • Drug Administration: Edaravone is administered intraperitoneally (i.p.) at doses of 3 mg/kg or 6 mg/kg once daily for a specified period (e.g., 4 weeks) following the 2VO surgery. A control group receives saline injections.

  • Tissue Preparation: After the treatment period, animals are euthanized, and the hippocampus is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.

  • Measurement of Oxidative Stress Markers:

    • Lipid Peroxidation (MDA): Hippocampal tissue is homogenized, and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) method.

    • Antioxidant Enzyme Activity (SOD): The activity of superoxide dismutase (SOD) in the tissue homogenates is determined using a commercial kit, typically based on its ability to inhibit the oxidation of a specific substrate.

  • Data Analysis: Results are expressed as units of activity or concentration per milligram of protein. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups to the CCH control group.[15]

Signaling Pathways and Visualizations

The distinct mechanisms of Riluzole and Edaravone can be visualized through their impact on key cellular signaling pathways.

Mechanism of Riluzole

Riluzole's primary action is the inhibition of glutamatergic excitotoxicity. By blocking voltage-gated sodium channels, it reduces the presynaptic release of glutamate. This lessens the over-activation of postsynaptic NMDA and AMPA receptors, leading to decreased Ca²⁺ influx and a subsequent reduction in mitochondrial ROS production.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization & Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Mitochondrion Mitochondrion ROS Oxidative Stress (ROS Production) Mitochondrion->ROS Generates Riluzole Riluzole Riluzole->Na_Channel Inhibits Ca_Influx->Mitochondrion Overload G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Bound Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS ROS / RNS ROS->Keap1 Oxidative Stress Edaravone Edaravone Edaravone->Nrf2 Promotes Dissociation Edaravone->ROS Scavenges ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Activates Transcription G A 1. Cell Culture (e.g., SH-SY5Y) B 2. Induce Oxidative Stress (e.g., H₂O₂, Glutamate) A->B C 3. Treatment Groups B->C D Control (Vehicle) C->D E Riluzole C->E F Edaravone C->F G 4. Incubation (e.g., 24 hours) D->G E->G F->G H 5. Outcome Assessment G->H I Cell Viability (MTT) H->I J ROS Levels (DCFH-DA) H->J K Lipid Peroxidation (MDA) H->K L Protein Expression (Western Blot) H->L

References

A Comparative Analysis of Riluzole Hydrochloride and Gabapentin in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a detailed comparative analysis of Riluzole hydrochloride and Gabapentin, two compounds with significant applications in pain research. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, comparative efficacy in established pain models, and the experimental protocols used for their evaluation.

Introduction and Mechanisms of Action

This compound and Gabapentin are both investigated for their analgesic properties, particularly in the context of neuropathic pain. While both ultimately modulate excitatory neurotransmission, they do so via distinct primary mechanisms.

This compound: A member of the benzothiazole class, Riluzole is known to be a neuroprotective agent.[1] Its primary mechanism involves the blockade of voltage-gated sodium channels, which in turn inhibits the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[1][2] Additionally, Riluzole has been shown to inhibit some postsynaptic effects of glutamate and enhance its uptake from the synapse, contributing to a reduction in neuronal hyperexcitability.[1][3]

Gabapentin: Developed as an analog of the inhibitory neurotransmitter GABA, Gabapentin's primary analgesic action is not mediated through GABA receptors. Instead, it binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4] This interaction disrupts the trafficking of these channels to the presynaptic terminal, leading to a reduction in calcium influx and a subsequent decrease in the release of excitatory neurotransmitters like glutamate.[4] Some evidence also suggests Gabapentin can modulate descending noradrenergic inhibitory pathways from the locus coeruleus, further contributing to its analgesic effect.[5]

G cluster_0 Riluzole Mechanism cluster_1 Gabapentin Mechanism Riluzole Riluzole NaChannel Voltage-Gated Sodium Channel Riluzole->NaChannel Blocks Vesicle_R Synaptic Vesicle (Glutamate) NaChannel->Vesicle_R Inhibits Fusion Glutamate_R Glutamate Vesicle_R->Glutamate_R Reduces Release GlutamateReceptor Glutamate Receptors (NMDA/AMPA) Glutamate_R->GlutamateReceptor Binds Postsynaptic_R Postsynaptic Neuron GlutamateReceptor->Postsynaptic_R Reduces Excitation Gabapentin Gabapentin a2d1 α2δ-1 Subunit of Voltage-Gated Ca²⁺ Channel Gabapentin->a2d1 Binds to Vesicle_G Synaptic Vesicle (Glutamate) a2d1->Vesicle_G Inhibits Ca²⁺ Influx & Vesicle Fusion Glutamate_G Glutamate Vesicle_G->Glutamate_G Reduces Release GlutamateReceptor_G Glutamate Receptors Glutamate_G->GlutamateReceptor_G Binds Postsynaptic_G Postsynaptic Neuron GlutamateReceptor_G->Postsynaptic_G Reduces Excitation

Caption: Simplified signaling pathways for Riluzole and Gabapentin.

Comparative Efficacy in Preclinical Pain Models

Direct comparative studies provide valuable insights into the relative efficacy of Riluzole and Gabapentin. A key study in a rat model of neuropathic pain (Chronic Constriction Injury) and the formalin test of nociception demonstrated the potent effects of both compounds.[6]

Parameter This compound Gabapentin Pain Model Key Findings Citation
Effective Dose 12 mg/kg, i.p.300 mg/kg, i.p.Formalin TestBoth significantly decreased nociceptive scores.[6]
Hypersensitivity Effective at 6 & 12 mg/kgEffective at 100 & 300 mg/kgChronic Constriction Injury (CCI)Both produced reductions in mechanical and cold hypersensitivity.[6]
Glutamate Release Profound & prolonged reductionSignificant reductionFormalin-induced (Spinal Cord)Both lowered glutamate increases; Riluzole showed the greatest effect on basal and stimulated release.[6]
Aspartate Release Profound & prolonged reductionReduction in 2nd phase onlyFormalin-induced (Spinal Cord)Riluzole demonstrated a more comprehensive reduction of this excitatory amino acid.[6]

These findings suggest that while both drugs are effective in reducing neuropathic pain behaviors, Riluzole demonstrates a more potent and prolonged suppression of excitatory amino acid release in the spinal cord dorsal horn at the doses tested.[6]

Experimental Protocols

Reproducible and standardized protocols are critical for the evaluation of analgesic compounds. The methodologies for two key pain models used in the comparative analysis of Riluzole and Gabapentin are detailed below.

A. Chronic Constriction Injury (CCI) Model

This model is widely used to induce peripheral neuropathic pain.[7][8][9][10]

  • Animal Preparation: Male rats are anesthetized (e.g., with isoflurane).[7] The thigh of one hind limb is shaved and sterilized.

  • Surgical Procedure: An incision is made through the biceps femoris muscle to expose the common sciatic nerve.[7][10] Proximal to the nerve's trifurcation, four loose ligatures are tied around it with approximately 1 mm spacing between each.[10] The ligatures are tightened just enough to cause a slight constriction without arresting circulation.

  • Closure: The muscle layer and skin are closed with sutures and wound clips, respectively.[9]

  • Drug Administration & Behavioral Testing: In the comparative study, drugs were administered intraperitoneally (i.p.) prior to surgery and every 12 hours for 4 days post-surgery.[6] Behavioral assessments for mechanical and cold hypersensitivity are performed at baseline and at set time points post-CCI (e.g., days 4, 8, and 12).[6]

B. Formalin Test

The formalin test is a model of tonic chemical pain that produces a distinct biphasic nociceptive response.[11][12][13]

  • Acclimation: Animals are placed in a testing chamber (e.g., a Plexiglas enclosure) for at least 15-30 minutes to acclimate.[12]

  • Formalin Injection: A small volume (e.g., 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the dorsal or plantar surface of one hind paw.[12][14]

  • Observation: Nociceptive behaviors are observed and quantified immediately after injection. The observation period is typically divided into two phases:

    • Phase 1 (Early/Acute): 0-5 minutes post-injection, reflecting direct chemical activation of nociceptors.[11][13]

    • Phase 2 (Late/Tonic): Approximately 15-40 minutes post-injection, involving central sensitization in the spinal cord.[11][13]

  • Scoring: The primary behavior quantified is the amount of time the animal spends flinching, shaking, licking, or biting the injected paw.[14]

G cluster_workflow CCI Model Experimental Workflow start Start: Acclimate Rats baseline Baseline Behavioral Testing (Mechanical & Cold Sensitivity) start->baseline drug_admin_pre Drug Administration (i.p.) (Riluzole, Gabapentin, or Vehicle) baseline->drug_admin_pre surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve drug_admin_pre->surgery drug_admin_post Post-Op Dosing (Every 12h for 4 days) surgery->drug_admin_post testing_d4 Day 4 Behavioral Testing drug_admin_post->testing_d4 testing_d8 Day 8 Behavioral Testing testing_d4->testing_d8 testing_d12 Day 12 Behavioral Testing testing_d8->testing_d12 end End: Data Analysis testing_d12->end

Caption: Experimental workflow for the Chronic Constriction Injury study.

Conclusion

Both this compound and Gabapentin demonstrate significant efficacy in preclinical models of neuropathic pain. Gabapentin acts by targeting the α2δ-1 subunit of calcium channels, while Riluzole primarily blocks voltage-gated sodium channels.[1][4] Experimental data indicates that while both are effective, Riluzole may exert a more powerful and sustained inhibitory effect on the release of key excitatory neurotransmitters in the spinal cord.[6] This guide provides the foundational data and methodologies for researchers to further explore and compare these and other compounds in the development of novel analgesics.

References

Validating the Effect of Riluzole Hydrochloride on Glutamate Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Riluzole hydrochloride's performance in modulating glutamate uptake, supported by experimental data and detailed protocols. Riluzole, a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS), has a multifaceted mechanism of action that includes the significant enhancement of glutamate transporter activity.[1] This guide will delve into the experimental validation of this effect, offering a valuable resource for researchers investigating glutamatergic neurotransmission and neurodegenerative diseases.

Mechanism of Action: Riluzole's Impact on Glutamate Homeostasis

This compound exerts its neuroprotective effects through various mechanisms, with a key action being the modulation of the glutamatergic system.[2][3] It is known to enhance the activity of excitatory amino acid transporters (EAATs), specifically GLAST (EAAT1), GLT-1 (EAAT2), and EAAC1 (EAAT3).[2][3] This enhancement is achieved by increasing the apparent affinity of these transporters for glutamate, thereby facilitating its clearance from the synaptic cleft.[2][3] Some studies also suggest that Riluzole can upregulate the expression of glutamate transporters.[2][4] By promoting the removal of excess extracellular glutamate, Riluzole helps to mitigate excitotoxicity, a pathological process implicated in various neurological disorders.[2][3]

The signaling pathway for Riluzole's action on glutamate uptake involves complex intracellular cascades. The stimulatory effect of Riluzole on glutamate uptake has been shown to be dependent on the activation of Protein Kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and fibroblast growth factor receptor 1 (FGFR1).[5]

cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate Glutamate Glutamate_Transporter Glutamate Transporter (GLAST, GLT-1, EAAC1) Glutamate->Glutamate_Transporter Binds to Intracellular_Signaling Intracellular Signaling (PKC, PI3K, FGFR1) Glutamate_Transporter->Intracellular_Signaling Activates Increased_Glutamate_Uptake Increased Glutamate Uptake Intracellular_Signaling->Increased_Glutamate_Uptake Leads to Riluzole Riluzole Riluzole->Glutamate_Transporter Enhances Affinity

Mechanism of Riluzole on Glutamate Uptake.

Experimental Protocol: Glutamate Uptake Assay

The following is a generalized protocol for conducting a glutamate uptake assay to assess the effect of compounds like Riluzole. This protocol is based on methods described for cell lines, primary astrocyte cultures, and synaptosomal preparations.[6][7]

Materials:

  • Cell culture plates (24-well or 48-well)

  • Cultured cells (e.g., primary astrocytes, C6 glioma cells, or cell lines stably expressing specific glutamate transporters)

  • Krebs-HEPES buffer (140mM NaCl, 4.7mM KCl, 2.5mM CaCl2, 1.2mM MgSO4, 15mM HEPES)

  • [3H]-L-glutamate (radiolabeled glutamate)

  • Unlabeled L-glutamate

  • This compound and other test compounds

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., NCS tissue solubilizing agent)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and culture until they reach confluency.[7]

  • Pre-incubation: Aspirate the culture medium and wash the cells with Krebs-HEPES buffer. Equilibrate the cells in buffer for 10-15 minutes at 37°C.[8]

  • Treatment: Remove the equilibration buffer and add fresh buffer containing the desired concentrations of Riluzole or other test compounds. Incubate for a predetermined time (e.g., 10-30 minutes).

  • Initiation of Uptake: To start the glutamate uptake, add a solution containing a mixture of [3H]-L-glutamate and unlabeled L-glutamate to each well. The final concentration of glutamate should be carefully chosen based on the experimental design (e.g., near the Km of the transporter).

  • Incubation: Incubate the cells for a short period (e.g., 1-10 minutes) at 37°C to allow for glutamate uptake.[7]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.[7] This step is critical to remove extracellular radiolabeled glutamate.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well and incubating until the cells are fully dissolved.[7]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of glutamate taken up by the cells.

  • Data Analysis: Normalize the CPM values to the protein concentration in each well. Compare the glutamate uptake in Riluzole-treated cells to that in control (vehicle-treated) cells.

A 1. Cell Seeding and Culture B 2. Pre-incubation with Buffer A->B C 3. Treatment with Riluzole B->C D 4. Addition of [3H]-L-glutamate C->D E 5. Incubation for Uptake D->E F 6. Termination with Ice-Cold PBS E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis H->I

Workflow of a Glutamate Uptake Assay.

Data Presentation: Quantitative Effects of Riluzole

The following table summarizes the quantitative effects of this compound on glutamate uptake from various experimental models.

Experimental ModelRiluzole ConcentrationEffect on Glutamate UptakeKinetic ChangesReference
Rat Cortical Astrocyte Cultures1 µM and 10 µMSignificant increaseMore effective at lower glutamate concentrations (up to 42% increase at 10 µM glutamate)[9][10]
Rat Cortical Astrocyte Cultures100 µMSlight reduction-[9][10]
Rat Spinal Cord Synaptosomes0.1 µM and 1.0 µMSignificant increaseAt 0.1 µM: Apparent Km decreased by 21%, Vmax increased by 31%[11][12][13]
Clonal cell lines expressing rat GLAST, GLT1, or EAAC1Dose-dependentSignificant increaseIncreased apparent affinity (decreased Km) for glutamate[2][3]
C6 Astroglial CellsNot specifiedStimulated glutamate uptake and increased expression of EAAC1 transporter-[5]

Comparison with Alternatives

While Riluzole is a well-characterized enhancer of glutamate uptake, other compounds also modulate this process. A comparison with these alternatives provides a broader context for its mechanism of action.

  • Gabapentin: Similar to Riluzole, gabapentin has been shown to activate glutamate transporters and significantly increase glutamate uptake in primary astrocyte cultures.[14][15] Both drugs appear to enhance Na+-glutamate co-transport, leading to subsequent cellular responses.[14][15]

  • DL-threo-β-benzyloxyaspartic acid (DL-TBOA): In contrast to Riluzole and Gabapentin, DL-TBOA is a non-selective competitive inhibitor of glutamate transporters. It is often used experimentally to block glutamate uptake and can completely abolish the enhancing effects of Riluzole and Gabapentin.[14][15]

CompoundMechanism of ActionEffect on Glutamate Uptake
This compound Enhances affinity and may increase expression of glutamate transporters (GLAST, GLT-1, EAAC1)Increases
Gabapentin Activates glutamate transportersIncreases
DL-TBOA Competitive inhibitor of glutamate transportersDecreases/Blocks

References

A Head-to-Head In Vitro Comparison of Riluzole Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Riluzole, a benzothiazole derivative, is an established neuroprotective agent used in the management of amyotrophic lateral sclerosis (ALS). Its therapeutic effects are attributed to a multi-target mechanism of action, primarily involving the modulation of glutamatergic neurotransmission and inhibition of voltage-gated sodium channels. In the quest for enhanced efficacy and improved pharmacokinetic profiles, numerous analogs of Riluzole have been synthesized and evaluated. This guide provides a comprehensive head-to-head in vitro comparison of Riluzole hydrochloride and its key analogs, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Performance Data at a Glance: Inhibition of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. Riluzole and its analogs have been extensively studied for their inhibitory effects on these channels, a key mechanism in reducing neuronal hyperexcitability. The following tables summarize the in vitro inhibitory potency of Riluzole and several of its analogs on human Nav1.4 and Nav1.7 channels, which are predominantly expressed in skeletal muscle and peripheral sensory neurons, respectively.

Table 1: Inhibitory Potency (IC50) of Riluzole and Analogs on hNav1.4 Channels [1]

CompoundStimulation FrequencyIC50 (µM)
Riluzole (1) 0.1 Hz (Tonic Block)35.8 ± 5.1
10 Hz (Phasic Block)13.9 ± 1.9
Analog 3 (6-trifluoromethyl) 0.1 Hz (Tonic Block)41.3 ± 7.2
10 Hz (Phasic Block)15.5 ± 2.9
Analog 5 (6-isopropyl) 0.1 Hz (Tonic Block)69.8 ± 10.5
10 Hz (Phasic Block)28.1 ± 4.5
Analog 14 (2-piperazine) 0.1 Hz (Tonic Block)50.2 ± 6.3
10 Hz (Phasic Block)16.8 ± 2.1
Analog 22 (6-phenoxy) 0.1 Hz (Tonic Block)110.7 ± 15.4
10 Hz (Phasic Block)25.6 ± 3.8

Table 2: Inhibitory Potency (IC50) of Riluzole and Analogs on hNav1.7 Channels [1]

CompoundStimulation FrequencyIC50 (µM)
Riluzole (1) 0.1 Hz (Tonic Block)45.2 ± 6.8
10 Hz (Phasic Block)18.3 ± 2.5
Analog 14 (2-piperazine) 0.1 Hz (Tonic Block)63.9 ± 8.9
10 Hz (Phasic Block)20.7 ± 2.9
Analog 22 (6-phenoxy) 0.1 Hz (Tonic Block)135.4 ± 19.1
10 Hz (Phasic Block)33.1 ± 4.6

Neuroprotective Effects and Inhibition of Glutamate Release

Glutamate-mediated excitotoxicity is a major contributor to neuronal cell death in neurodegenerative diseases. Riluzole is known to inhibit the release of glutamate from presynaptic terminals.[2] While extensive head-to-head comparative data for its analogs in neuroprotection and glutamate release inhibition assays are limited, the available information for Riluzole provides a critical benchmark.

Table 3: Effect of Riluzole on Glutamate Release

AssayExperimental SystemEffectIC50 (µM)
Electrically evoked [3H]-Glutamate releaseMouse neocortical slicesInhibition19.5[3]
K+-evoked Glutamate and Aspartate releaseRat hippocampal area CA1 slicesInhibition10-30 (concentration range)[2]

In a neuroprotection assay using an in vitro model of ischemia in rat cortical slices, Riluzole demonstrated a significant protective effect against neuronal death.[4] Perfusion with Riluzole (15-20 minutes before and during ischemia) led to the recovery of the ischemia-induced irreversible depression of the field potential and a reduction in the number of stained dead cells.[4]

Inhibition of Protein Kinase C (PKC) and Other Kinases

Recent studies have unveiled another facet of Riluzole's mechanism of action: the direct inhibition of protein kinases, which are key regulators of cellular signaling pathways.

Table 4: Inhibitory Potency (IC50) of Riluzole on Protein Kinases

Target KinaseEffectIC50 (µM)
Protein Kinase C (PKC)Direct InhibitionNot specified, but effective at 30 µM[5][6]
Protein Kinase CK1δATP-competitive Inhibition16.1[7][8]

At present, there is a lack of published in vitro studies directly comparing the inhibitory effects of Riluzole's analogs on PKC and CK1δ.

Experimental Protocols

Electrophysiological Recordings (Patch-Clamp Technique)[1]
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human voltage-gated sodium channel Nav1.4 or Nav1.7.

  • Method: Whole-cell patch-clamp recordings are performed at room temperature (20–22 °C).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Procedure:

    • Cells are clamped at a holding potential of -120 mV.

    • Sodium currents are elicited by depolarizing voltage steps to -10 mV for 20 ms.

    • To assess tonic and phasic block, currents are elicited at stimulation frequencies of 0.1 Hz and 10 Hz, respectively.

    • Compounds (Riluzole and its analogs) are dissolved in dimethyl sulfoxide (DMSO) and then diluted in the external solution to the final desired concentrations.

    • The inhibitory effect of the compounds is measured as the percentage reduction in the peak sodium current amplitude.

    • Concentration-response curves are generated to calculate the IC50 values.

In Vitro Model of Myotonia[1]
  • Tissue Preparation: Single muscle fibers are isolated from the flexor digitorum brevis (FDB) muscle of adult male Wistar rats.

  • Method: Intracellular sharp-electrode recordings are used to measure action potentials.

  • Procedure:

    • Myotonia is induced by the application of 50 µM 9-anthracenecarboxylic acid (9-AC), a chloride channel blocker.

    • The maximal number of elicitable action potentials (N-spikes) is measured in response to a 500 ms depolarizing current pulse.

    • The effects of Riluzole and its analogs on the N-spikes are evaluated to determine their ability to reduce muscle hyperexcitability.

Glutamate Release Assay[3]
  • Tissue Preparation: Slices of mouse neocortex are prepared.

  • Method: Slices are incubated with [3H]-glutamine, which is endogenously converted to [3H]-glutamate. The release of [3H]-glutamate is measured following electrical stimulation.

  • Procedure:

    • Neocortical slices are superfused with artificial cerebrospinal fluid.

    • Electrical field stimulation is applied to evoke neurotransmitter release.

    • Samples of the superfusate are collected and the amount of [3H]-glutamate is determined by anion-exchange chromatography and liquid scintillation counting.

    • The inhibitory effect of Riluzole is assessed by adding it to the superfusion medium and measuring the reduction in evoked [3H]-glutamate release.

Signaling Pathways and Mechanisms of Action

The multifaceted mechanism of action of Riluzole and its analogs involves the modulation of several key signaling pathways implicated in neuronal function and survival.

Riluzole_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron / Glia Riluzole Riluzole & Analogs VGSC Voltage-Gated Na+ Channels Riluzole->VGSC Inhibition PKC Protein Kinase C (PKC) Riluzole->PKC Inhibition CK1d Protein Kinase CK1δ Riluzole->CK1d Inhibition Neuroprotection Neuroprotection Riluzole->Neuroprotection Promotes GlutamateRelease Glutamate Release VGSC->GlutamateRelease Reduces GlutamateVesicle Glutamate Vesicles GlutamateVesicle->GlutamateRelease Excitotoxicity Glutamate Excitotoxicity GlutamateRelease->Excitotoxicity Leads to PKC->Excitotoxicity Contributes to CK1d->Excitotoxicity Contributes to

Caption: Mechanism of action of Riluzole and its analogs.

The primary mechanism involves the inhibition of voltage-gated sodium channels on presynaptic nerve terminals, which in turn reduces the release of the excitatory neurotransmitter glutamate.[1][2] This action helps to mitigate glutamate-induced excitotoxicity, a key factor in neuronal damage. Additionally, Riluzole has been shown to directly inhibit Protein Kinase C (PKC) and Protein Kinase CK1δ, enzymes that are implicated in cellular signaling cascades leading to cell death.[5][6][7][8] The collective impact of these actions contributes to the overall neuroprotective effects of these compounds.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis Synth Synthesis of Riluzole Analogs PatchClamp Patch-Clamp on HEK293 cells (Nav1.4 / Nav1.7) Synth->PatchClamp Myotonia In Vitro Myotonia Model (Rat Muscle Fibers) Synth->Myotonia GlutamateAssay Glutamate Release Assay (Brain Slices) Synth->GlutamateAssay KinaseAssay Protein Kinase Inhibition Assay Synth->KinaseAssay IC50 IC50 Determination PatchClamp->IC50 Neuroprotection Assessment of Neuroprotective Efficacy Myotonia->Neuroprotection GlutamateAssay->IC50 KinaseAssay->IC50

Caption: General experimental workflow for in vitro comparison.

The in vitro evaluation of Riluzole and its analogs typically follows a structured workflow. Following the synthesis and chemical characterization of the analogs, a battery of in vitro assays is employed to assess their biological activity. Key assays include patch-clamp electrophysiology to determine the inhibitory effects on specific ion channels, functional assays in disease-relevant models such as the in vitro myotonia model, and biochemical assays to measure the inhibition of glutamate release and protein kinase activity. The data from these assays are then analyzed to determine key parameters such as IC50 values and the overall neuroprotective efficacy, allowing for a direct comparison of the analogs with the parent compound, Riluzole.

References

Riluzole Hydrochloride in Transgenic ALS Mouse Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Riluzole hydrochloride in preclinical studies using transgenic mouse models of Amyotrophic Lateral Sclerosis (ALS). The data presented is compiled from various studies to offer a comprehensive overview of the current evidence, including conflicting findings, to aid in research and development decisions.

Efficacy of Riluzole in Transgenic ALS Mouse Models

The efficacy of Riluzole in extending lifespan and improving motor function in transgenic ALS mouse models has yielded conflicting results across different studies and models. While some studies report a modest benefit, particularly in preserving motor function when treatment is initiated early, others have found no significant therapeutic effect.

Summary of Key Findings:
  • SOD1G93A Model: This is the most extensively studied model. Some earlier research suggested that Riluzole could preserve motor function.[1] However, more recent and rigorous studies have shown no significant benefit on lifespan or motor performance as assessed by Rotarod and stride length analysis.[2][3] One study found no difference in clinical disease onset or survival between Riluzole-treated and untreated SOD1G93A mice.[4][5]

  • TDP-43A315T Model: Studies have reported no significant benefit of Riluzole treatment on the lifespan of TDP-43A315T transgenic mice.[2][3]

  • FUS (1-359) Model: Research indicates that Riluzole had no significant impact on the decline in motor performance in the FUS (1-359) transgenic mouse model.[2][3]

Quantitative Data Presentation

The following tables summarize the quantitative data from key studies investigating the efficacy of Riluzole in various transgenic ALS mouse models.

Table 1: Effect of Riluzole on Lifespan in Transgenic ALS Mice
Mouse ModelTreatment GroupVehicle GroupOutcomeStudy
SOD1G93A132.4 ± 1.8 days136.1 ± 1.6 daysNo significant difference (p=0.13)Li et al.
TDP-43A315TNot specifiedNot specifiedNo significant benefitHogg et al.[2][3]
FUS (1-359)Not specifiedNot specifiedNo significant benefitHogg et al.[2][3]
Table 2: Effect of Riluzole on Motor Function in SOD1G93A Mice
Motor Function TestTreatment GroupVehicle GroupOutcomeStudy
Rotarod PerformanceNo significant difference in declineNo significant difference in declineNo significant impactHogg et al.[2][3]
Stride Length AnalysisNo significant difference in declineNo significant difference in declineNo significant impactHogg et al.[2][3]
Paw Grip Endurance (PGE)No significant differenceNo significant differenceNo beneficial effect identifiedLi et al.[3][4][5]
Motor ScoreNo significant differenceNo significant differenceNo beneficial effect identifiedLi et al.[3][4][5]

Comparison with Alternatives

Direct comparative studies of Riluzole against other therapeutic agents in ALS mouse models are limited. However, some studies have investigated combination therapies.

A study by Zhang et al. (2021) compared the efficacy of Riluzole alone, Sodium Butyrate alone, and a combination of both in SOD1G93A mice. The combination therapy showed a significantly longer rotarod time and increased grip strength compared to either treatment alone.[6]

Another study by Moreno-Igoa et al. (2019) compared the effects of Riluzole with Tempol, an antioxidant, in SOD1G93A mice. The results showed that Tempol delayed bodyweight loss and improved motor performance in the Rotarod test to a greater extent than Riluzole.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Riluzole Administration
  • Vehicle: Riluzole is often dissolved in dimethyl sulfoxide (DMSO) and then diluted in drinking water.[2][3]

  • Dosage: A common dosage used in studies is 22 mg/kg administered in the drinking water.[2][3] Another study utilized a dose of 8 mg/kg/day in drinking water.[3][4][5]

  • Administration Route: Oral administration via drinking water is a frequently used method.[2][3]

  • Treatment Initiation: Treatment is typically initiated at the onset of symptoms, which can be defined by specific criteria such as the appearance of hindlimb tremor or a decline in motor performance tests.[2][3]

Rotarod Test

The Rotarod test is a standard method for assessing motor coordination and balance in rodents.

  • Apparatus: A rotating rod apparatus with automated fall detection.

  • Protocol: Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[7]

  • Data Collection: The latency to fall from the rod is recorded. Multiple trials are typically conducted for each animal, and the average or best performance is used for analysis.[7]

  • Training: Mice are often trained on the apparatus for several days before the actual testing to acclimate them to the procedure.[6]

Stride Length Analysis

Gait analysis systems like CatWalk XT are used to measure various gait parameters, including stride length.

  • Apparatus: A glass walkway with a high-speed camera underneath to capture paw prints.

  • Protocol: Mice voluntarily walk across the glass plate, and the system records the paw placements.

  • Data Collection: The software automatically calculates numerous gait parameters, including the distance between successive placements of the same paw (stride length), paw pressure, and the regularity of stepping.[8][9]

Visualizations

Signaling Pathway of Riluzole's Neuroprotective Effect

Riluzole's mechanism of action is believed to be multifactorial, primarily targeting the glutamatergic system to reduce excitotoxicity.

Riluzole_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Riluzole Riluzole Na_Channel Voltage-Gated Na+ Channels Riluzole->Na_Channel Inhibits Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Reduces Glutamate Glutamate Glutamate_Receptors Glutamate Receptors (NMDA, AMPA) Glutamate->Glutamate_Receptors Activates Ca_Influx Ca2+ Influx Glutamate_Receptors->Ca_Influx Increases Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Riluzole's primary mechanism involves inhibiting presynaptic glutamate release.

Experimental Workflow for Efficacy Testing

The following diagram outlines a typical experimental workflow for assessing the efficacy of a therapeutic agent in a transgenic ALS mouse model.

Experimental_Workflow start Start: Transgenic ALS Mouse Colony genotyping Genotyping to Confirm Transgene Presence start->genotyping grouping Random Assignment to Treatment & Vehicle Groups genotyping->grouping baseline Baseline Motor Function Testing (e.g., Rotarod) grouping->baseline treatment Treatment Initiation (e.g., at Symptom Onset) baseline->treatment monitoring Weekly/Bi-weekly Monitoring: - Motor Function - Body Weight - Survival treatment->monitoring endpoint Endpoint Determination (e.g., Loss of Righting Reflex) monitoring->endpoint analysis Data Analysis: - Survival Curves - Motor Performance Decline endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: A typical workflow for preclinical drug efficacy studies in ALS mouse models.

References

A Comparative Safety Analysis of Riluzole Hydrochloride and Other Approved Amyotrophic Lateral Sclerosis (ALS) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Riluzole hydrochloride and other approved treatments for Amyotrophic Lateral Sclerosis (ALS), supported by experimental data from pivotal clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the therapeutic landscape and associated risks of current ALS therapies.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. While there is no cure for ALS, several drugs have been approved to slow its progression and manage symptoms. This guide focuses on the safety profiles of four key treatments: this compound, Edaravone, Sodium Phenylbutyrate and Taurursodiol (AMX0035), and Tofersen.

Comparative Safety Profiles: A Tabular Overview

The following tables summarize the incidence of common and serious adverse events reported in the pivotal clinical trials for each respective drug compared to placebo.

This compound

Data from pooled placebo-controlled trials (Studies 1 and 2) of Riluzole 50 mg twice daily.[1][2]

Adverse EventRiluzole (n=313) %Placebo %
Asthenia ≥ 5% (more frequent than placebo)-
Nausea ≥ 5% (more frequent than placebo)-
Dizziness ≥ 5% (more frequent than placebo)-
Decreased Lung Function ≥ 5% (more frequent than placebo)-
Abdominal Pain ≥ 5% (more frequent than placebo)-
Elevated ALT > 3x ULN 8%-
Elevated ALT > 5x ULN 2%-

Note: Specific percentages for placebo were not consistently provided in the source material, but events listed were more frequent in the riluzole group.

Edaravone (Intravenous)

Data from a pooled analysis of the first six cycles (24 weeks) of studies MCI186-16, MCI186-18, and MCI186-19.[3]

Adverse EventEdaravone (n=184) %Placebo (n=184) %
Contusion 14.7%8.7%
Gait Disturbance 12.5%9.2%
Headache 8.2%5.4%
Eczema 6.5%2.2%
Contact Dermatitis 6.0%3.3%
Respiratory Disorder 4.3%1.1%
Glycosuria 3.8%1.6%
Serious Adverse Events 17.4%22.3%
Sodium Phenylbutyrate and Taurursodiol (AMX0035)

Data from the 24-week, randomized, double-blind CENTAUR trial.[4][5][6]

Adverse EventAMX0035 (n=89) %Placebo (n=48) %
Any Adverse Event 97%96%
Diarrhea 31%10%
Nausea >2% more frequent than placebo-
Salivary Hypersecretion >2% more frequent than placebo-
Abdominal Discomfort >2% more frequent than placebo-
Serious Adverse Events 12%19%
Discontinuation due to AEs 19%8%
Tofersen (for SOD1-ALS)

Data from the 28-week, randomized, double-blind, placebo-controlled VALOR study.[7][8]

Adverse EventTofersen (n=72) %Placebo (n=36) %
Procedural Pain CommonCommon
Headache CommonCommon
Pain in Extremity CommonCommon
Fall CommonCommon
Back Pain CommonCommon
CSF Pleocytosis 58%6%
Serious Adverse Events 18.1%13.9%
Serious Neurologic Events 4.8%0%
Discontinuation due to AEs 5.6%0%

Experimental Protocols of Key Clinical Trials

Riluzole Pivotal Trials (Studies 1 and 2)
  • Objective: To evaluate the efficacy and safety of riluzole in patients with ALS.[9][10]

  • Study Design: Two prospective, double-blind, placebo-controlled trials.[9][10]

  • Patient Population: Patients with either familial or sporadic ALS, a disease duration of less than 5 years, and a baseline forced vital capacity (FVC) of 60% or greater of normal.[2]

  • Intervention: Riluzole 50 mg, 100 mg, or 200 mg daily, or placebo. The 100 mg/day dose was found to have the best benefit-to-risk ratio.[11][12]

  • Primary Endpoints: Survival and rates of change in functional status.[9]

  • Key Safety Assessments: Monitoring of adverse events, with a focus on liver function (aminotransferase levels).[9][13]

Edaravone MCI186-19 Trial
  • Objective: To confirm the efficacy and safety of edaravone in a select population of ALS patients.[14]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

  • Patient Population: Patients aged 20-75 years with a disease duration of 2 years or less, definite or probable ALS according to the revised El Escorial criteria, FVC of 80% or more, and a decrease of 1-4 points in the ALSFRS-R score during a 12-week pre-observation period.[14][15]

  • Intervention: Intravenous edaravone (60 mg) or placebo administered in cycles (daily for 14 days followed by a 14-day drug-free period for the first cycle, and for 10 of 14 days in subsequent cycles).[14][16]

  • Primary Endpoint: Change in the ALSFRS-R score from baseline to 24 weeks.[14]

  • Key Safety Assessments: Recording of all treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[3]

AMX0035 CENTAUR Trial
  • Objective: To evaluate the safety, tolerability, and efficacy of AMX0035 in patients with ALS.[17][18]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, Phase 2 trial.[4][18]

  • Patient Population: 137 participants with definite ALS and within 18 months of symptom onset. Concomitant use of riluzole and/or edaravone was permitted.[19]

  • Intervention: AMX0035 (a co-formulation of 3 g sodium phenylbutyrate and 1 g taurursodiol) or placebo, administered orally.[4]

  • Primary Endpoint: Rate of decline in the ALSFRS-R score over the 24-week period.[18][19]

  • Key Safety Assessments: Monitoring of adverse events, with a particular focus on gastrointestinal side effects.[6][20]

Tofersen VALOR Trial
  • Objective: To evaluate the efficacy, safety, tolerability, and pharmacodynamic effects of tofersen in adults with ALS and a confirmed SOD1 mutation.[8][21]

  • Study Design: A 28-week, Phase 3, randomized, double-blind, placebo-controlled study.[8]

  • Patient Population: 108 participants with ALS and a confirmed SOD1 mutation, randomized 2:1 to tofersen or placebo.[8]

  • Intervention: Tofersen 100 mg or placebo administered via intrathecal injection for eight doses over 24 weeks.[21]

  • Primary Endpoint: Change from baseline to week 28 in the ALSFRS-R score.[8]

  • Key Safety Assessments: Monitoring for adverse events, with special attention to neurologic events and cerebrospinal fluid (CSF) parameters (pleocytosis and protein levels).[7][22]

Signaling Pathways and Experimental Workflow

Riluzole Mechanism of Action

Riluzole's neuroprotective effects are believed to be mediated primarily through the modulation of glutamate neurotransmission.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Voltage-gated Na+ Channels Voltage-gated Na+ Channels Glutamate Release Glutamate Release Voltage-gated Na+ Channels->Glutamate Release Reduces NMDA/Kainate Receptors NMDA/Kainate Receptors Glutamate Release->NMDA/Kainate Receptors Activates Ca2+ Influx Ca2+ Influx NMDA/Kainate Receptors->Ca2+ Influx Increases Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Leads to Riluzole Riluzole Riluzole->Voltage-gated Na+ Channels Inhibits Riluzole->NMDA/Kainate Receptors Inhibits

Caption: Riluzole's inhibition of glutamate release and postsynaptic receptor activity.

Tofersen Mechanism of Action

Tofersen is an antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) of the superoxide dismutase 1 (SOD1) gene.

Tofersen_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mutant SOD1 Gene Mutant SOD1 Gene SOD1 mRNA SOD1 mRNA Mutant SOD1 Gene->SOD1 mRNA Transcription Ribosome Ribosome SOD1 mRNA->Ribosome Translation RNase H RNase H SOD1 mRNA->RNase H Recruits Toxic SOD1 Protein Toxic SOD1 Protein Ribosome->Toxic SOD1 Protein Synthesis RNase H->SOD1 mRNA Degrades Tofersen Tofersen Tofersen->SOD1 mRNA Binds to

Caption: Tofersen-mediated degradation of SOD1 mRNA to reduce toxic protein synthesis.

General Clinical Trial Workflow for ALS Treatments

This diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial in ALS.

ALS_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm Treatment Arm Randomization->Treatment Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm->Treatment Period Placebo Arm->Treatment Period Follow-up Follow-up Treatment Period->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Caption: A simplified workflow of a randomized controlled trial in ALS.

Conclusion

The safety profiles of approved ALS treatments vary, with each presenting a unique set of potential adverse events. Riluzole is commonly associated with gastrointestinal and hepatic effects. Edaravone's safety profile includes infusion-site reactions and hypersensitivity. AMX0035 is predominantly associated with gastrointestinal adverse events, while Tofersen carries risks of procedural complications and serious neurologic events. A thorough understanding of these safety profiles, in conjunction with efficacy data, is crucial for informed decision-making in both clinical practice and future drug development for ALS.

References

Safety Operating Guide

Safe Disposal of Riluzole Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Riluzole hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a pharmacologically active and toxic substance, this compound must be managed as a chemical waste product within a research setting. Disposal procedures are governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA), which mandates the safe management of hazardous waste.[1][2][3][4]

This guide provides a procedural, step-by-step plan for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

Before handling for disposal, it is essential to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from Safety Data Sheets (SDS).

Hazard CategoryDescriptionGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Fatal or toxic if swallowed.[5][6][7]Category 2 / Category 3P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7][8]
Eye Irritation Causes serious eye damage or irritation.[6][9]Category 1 / Category 2AWear eye protection/face protection.[6]
Skin Irritation May cause skin irritation.[9]Category 2Wash hands and any exposed skin thoroughly after handling.[5][8]
Respiratory Irritation May cause respiratory irritation.[9]STOT SE 3Avoid breathing dust. Use only under a chemical fume hood.[5]

Operational Protocol for Disposal

The primary directive for the disposal of this compound is to use an approved and licensed waste disposal plant.[5][8] Under no circumstances should it be disposed of in the regular trash or flushed down the drain in a laboratory setting.[2][9]

Experimental Protocols: Step-by-Step Disposal Procedure

Objective: To safely collect, contain, and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Designated, sealable, and clearly labeled hazardous waste container.

  • Tools for solid material transfer (e.g., spatula, scoop).

  • Chemical fume hood.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, put on all required PPE, including a lab coat, chemical safety goggles, and compatible gloves.

  • Prepare for Waste Collection: Conduct all handling of solid this compound within a chemical fume hood to prevent the inhalation of dust.[5] Prepare a designated waste container that is in good condition, compatible with the chemical, and can be tightly sealed.

  • Waste Characterization (Critical Step): Contact your institution's Environmental Health and Safety (EHS) department.[10] This is a mandatory step. The waste generator is legally responsible for determining if the chemical waste is classified as hazardous under RCRA.[6] EHS will provide guidance on proper segregation, labeling, and the specific disposal pathway.

  • Contain and Label the Waste:

    • Carefully transfer the this compound waste into the designated container. If it is a solid, sweep it up and shovel it into the container, avoiding dust formation.[5]

    • Do not mix this compound with incompatible wastes, such as strong oxidizing agents.[5]

    • Securely seal the container.

    • Label the container clearly according to your institution's EHS requirements. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the accumulation start date.

  • Store Pending Disposal: Store the sealed and labeled container in a designated, secure satellite accumulation area.[8] This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup and Disposal: Follow your institution's established procedure to have the waste collected by EHS or a licensed hazardous waste contractor.[10] EHS will ensure the waste is transported to a permitted treatment, storage, and disposal facility, where it will typically be destroyed via incineration.[2][3][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

G cluster_0 This compound Disposal Workflow start Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Step 2: Collect & Contain Waste in a Labeled, Sealed Container ppe->contain ehs Step 3: Contact EHS for Waste Characterization contain->ehs decision Is Waste Classified as RCRA Hazardous? ehs->decision hazardous_path Step 4a: Manage as Hazardous Waste (Managed by EHS for Incineration) decision->hazardous_path Yes non_hazardous_path Step 4b: Manage as Non-Hazardous Pharmaceutical Waste for Incineration decision->non_hazardous_path No end Final Disposal by Licensed Vendor hazardous_path->end non_hazardous_path->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riluzole hydrochloride
Reactant of Route 2
Reactant of Route 2
Riluzole hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.